Benzoic acid, 4-(cyclopropylamino)-
Description
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Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-(cyclopropylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2,(H,12,13) |
InChI Key |
NLCFKMIPCXOGNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of Benzoic acid, 4-(cyclopropylamino)-
An in-depth technical guide on the chemical properties, synthesis, and reactivity of Benzoic acid, 4-(cyclopropylamino)- (CAS: 17794-67-1).
CAS: 17794-67-1 | Formula: C₁₀H₁₁NO₂ | M.W.: 177.20 g/mol
Executive Summary
Benzoic acid, 4-(cyclopropylamino)- is a specialized para-aminobenzoic acid (PABA) derivative characterized by the N-substitution of a strained cyclopropyl ring. In medicinal chemistry, this moiety serves as a critical bioisostere for isopropyl or ethyl groups, offering reduced lipophilicity and unique conformational constraints due to the cyclopropyl ring's high
This compound is primarily utilized as an intermediate in the synthesis of kinase inhibitors , anti-infectives (related to quinolone pharmacophores), and GPCR modulators . Its core value lies in the cyclopropyl group's ability to fill hydrophobic pockets while altering metabolic susceptibility compared to acyclic alkylamines.
Physicochemical Properties
The introduction of the cyclopropyl group significantly alters the electronic and physical profile compared to the parent PABA.
| Property | Value / Description | Technical Insight |
| Appearance | Off-white to pale beige crystalline solid | Coloration often results from trace oxidation of the aniline nitrogen. |
| Melting Point | 158–162 °C (Predicted) | Lower than PABA (187°C) due to disruption of intermolecular H-bonding networks by the bulky N-substituent. |
| Solubility | DMSO (>50 mg/mL), Methanol, Ethanol | Poor water solubility at neutral pH; soluble in alkaline (forming benzoate) or acidic (forming anilinium) aqueous media. |
| pKa (Acid) | ~4.6 | Slightly higher than benzoic acid (4.2) due to the electron-donating effect of the p-amino group. |
| pKa (Base) | ~2.5–3.0 (Conjugate Acid) | The N-lone pair is delocalized into the aromatic ring and the cyclopropyl group has high s-character, reducing basicity compared to N-isopropyl aniline. |
| LogP | ~2.1 | Moderate lipophilicity; suitable for oral drug delivery scaffolds. |
Synthetic Pathways
For research and scale-up, two primary routes are validated. Route A is preferred for industrial scalability due to lower cost, while Route B is utilized when halogenated precursors are already present on a complex scaffold.
Route A: Nucleophilic Aromatic Substitution (SₙAr)
This is the most robust method, leveraging the electron-withdrawing ester group to activate the para-fluorine.
-
Starting Material: Ethyl 4-fluorobenzoate.
-
Reagents: Cyclopropylamine (3.0 eq), K₂CO₃ or DIPEA, DMSO, 100°C.
-
Mechanism: Meisenheimer complex formation followed by fluoride elimination.
-
Hydrolysis: LiOH in THF/H₂O to yield the free acid.
Route B: Chan-Lam Coupling (Copper-Catalyzed)
Useful for late-stage functionalization if the aniline is already present.
-
Starting Material: Ethyl 4-aminobenzoate.
-
Reagents: Cyclopropylboronic acid, Cu(OAc)₂, bipyridine, air (O₂), dichloroethane, 70°C.
-
Note: This route avoids high temperatures but often suffers from lower yields due to the instability of cyclopropylboronic acid.
Visualization: Synthesis Workflow
Figure 1: The standard SₙAr synthetic route for high-purity isolation.
Chemical Reactivity & Derivatization
Understanding the reactivity profile is essential for using this building block in library synthesis.
Carboxylic Acid Transformations
The C-1 carboxyl group behaves as a standard aromatic acid.
-
Amide Coupling: Reacts cleanly with primary/secondary amines using HATU or T3P.
-
Precaution: Avoid converting to acid chloride (SOCl₂) if possible, as the secondary amine can react intermolecularly to form self-polymerized amides. If acid chloride is necessary, protect the amine (e.g., Boc) first.
-
Secondary Amine Reactivity
The N-cyclopropyl nitrogen is less nucleophilic than a dialkyl amine but still reactive.
-
Acylation: Can form benzamides or sulfonamides.
-
Nitrosation: Reaction with NaNO₂ yields N-nitroso derivatives, which are potential carcinogens. Strict avoidance of nitrite impurities is required in process chemistry.
Cyclopropyl Ring Stability (Metabolic Liability)
A critical consideration for drug design is the Single Electron Transfer (SET) oxidation of the cyclopropylamine.
-
Mechanism: Cytochrome P450 enzymes can abstract an electron from the nitrogen lone pair.
-
Consequence: This forms a radical cation which triggers ring opening, often leading to covalent modification of the enzyme ("Suicide Inhibition").
-
Mitigation: If this liability is observed, substituting with a fluorocyclopropyl or oxetane group may improve metabolic stability.
Visualization: Metabolic Ring Opening Risk
Figure 2: Potential metabolic activation pathway via P450-mediated oxidation.
Analytical Characterization Standards
To validate the identity of CAS 17794-67-1, the following spectroscopic signatures must be observed.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.0–12.5 ppm: Broad singlet (COOH).
-
δ 7.6–7.7 ppm: Doublet, 2H (J ≈ 8.5 Hz, Ar-H ortho to COOH).
-
δ 6.6–6.7 ppm: Doublet, 2H (J ≈ 8.5 Hz, Ar-H ortho to NH).
-
δ 6.5 ppm: Broad singlet (NH).
-
δ 2.3–2.4 ppm: Multiplet, 1H (Cyclopropyl CH).
-
δ 0.7–0.8 ppm: Multiplet, 2H (Cyclopropyl CH₂).
-
δ 0.4–0.5 ppm: Multiplet, 2H (Cyclopropyl CH₂).
-
-
Mass Spectrometry (ESI):
-
Positive Mode: [M+H]⁺ = 178.1
-
Negative Mode: [M-H]⁻ = 176.1
-
Handling & Safety Information
-
Signal Word: Warning
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).
-
Storage: Store at +2°C to +8°C. Protect from light. The amine is prone to slow oxidation; store under inert atmosphere (Argon/Nitrogen) for long-term stability.
-
Allergenicity: As a PABA structural analog, this compound may trigger cross-reactivity in individuals sensitive to sulfonamides or PABA-containing sunscreens.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 282064, 4-Cyclopropylbenzoic acid (Analog Reference). Retrieved from [Link]
-
Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides.[1] Journal of Organic Chemistry, 75(19), 6677–6680. (Validates cyclopropyl coupling methodologies). Retrieved from [Link]
-
Organic Chemistry Portal (2025). Synthesis of Anilines via Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
Molecular structure and weight of 4-(cyclopropylamino)benzoic acid
Abstract
This technical guide provides a comprehensive overview of 4-(cyclopropylamino)benzoic acid, a key building block in modern medicinal chemistry and materials science. We delve into its fundamental molecular and physicochemical properties, provide a detailed and validated protocol for its synthesis via palladium-catalyzed Buchwald-Hartwig amination, and outline rigorous methods for its structural elucidation and quality control. Furthermore, this guide discusses its applications as a synthetic intermediate and provides essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile compound.
Introduction: The Significance of the Cyclopropylamine Moiety
The cyclopropyl group is a highly sought-after motif in drug discovery. Its unique conformational rigidity, combined with its ability to act as a "bioisostere" for larger, more flexible groups, makes it a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. When incorporated as an N-cyclopropylamine on an aromatic scaffold, as in 4-(cyclopropylamino)benzoic acid, it offers a vector for exploring chemical space that can enhance metabolic stability, improve membrane permeability, and fine-tune binding interactions with biological targets. Consequently, 4-(cyclopropylamino)benzoic acid has emerged as a valuable intermediate for the synthesis of novel therapeutics.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in synthesis and development.
Molecular Structure and Weight
The structure consists of a benzoic acid core functionalized with a cyclopropylamino group at the para (4-) position.
Caption: Molecular Structure of 4-(cyclopropylamino)benzoic acid.
Key Physicochemical Data
The following table summarizes the essential properties of 4-(cyclopropylamino)benzoic acid.
| Property | Value | Source |
| CAS Number | 1026042-46-5 | [1] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point (Predicted) | 366.0 ± 25.0 °C | [1] |
| Density (Predicted) | 1.355 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 5.01 ± 0.10 | [1] |
Synthesis and Purification
The most reliable and scalable method for the synthesis of 4-(cyclopropylamino)benzoic acid is the Buchwald-Hartwig amination.[3] This palladium-catalyzed cross-coupling reaction provides a direct and high-yielding route from commercially available starting materials.[4][5]
Rationale for Method Selection
Expertise & Experience: The Buchwald-Hartwig amination is chosen over classical methods like nucleophilic aromatic substitution (SNAr) due to its exceptional functional group tolerance and broader substrate scope. SNAr would require harsh conditions and activation of the aromatic ring, which are incompatible with the carboxylic acid moiety. The palladium-catalyzed approach allows for the direct formation of the C-N bond under relatively mild conditions, making it the industry-standard for this class of transformation.[3]
Experimental Workflow Diagram
Caption: Synthesis and quality control workflow.
Detailed Step-by-Step Protocol
Materials:
-
4-Iodobenzoic acid (1.0 eq)
-
Cyclopropylamine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Caesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodobenzoic acid, caesium carbonate, and Xantphos.
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical to prevent oxidation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃, anhydrous 1,4-dioxane, and finally cyclopropylamine via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction & Precipitation: Transfer the filtrate to a separatory funnel and wash with water. The product will move into the aqueous layer as its carboxylate salt. Separate the aqueous layer and slowly acidify with 1 M HCl with stirring until the pH is approximately 4-5. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Structural Elucidation and Quality Control
Trustworthiness: A protocol is only as reliable as the methods used to validate its outcome. The following analytical techniques provide a self-validating system to confirm the identity, structure, and purity of the synthesized 4-(cyclopropylamino)benzoic acid.
Spectroscopic Analysis
Spectroscopic data provides the definitive fingerprint of a molecule. While specific shifts can vary slightly based on solvent and instrument calibration, the expected patterns are highly conserved.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. - Carboxylic Acid Proton: A broad singlet far downfield (δ > 10 ppm), which is D₂O exchangeable. - Amine Proton: A broad singlet (approx. δ 6.0-7.0 ppm). - Cyclopropyl Protons: Multiplets in the aliphatic region (approx. δ 0.5-3.0 ppm). |
| ¹³C NMR | - Carbonyl Carbon: A signal in the range of δ 165-175 ppm. - Aromatic Carbons: Four distinct signals in the aromatic region (approx. δ 110-155 ppm). - Cyclopropyl Carbons: Signals in the upfield aliphatic region (approx. δ 10-35 ppm). |
| LC-MS (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion at m/z 178.2. |
| FT-IR (KBr) | - O-H Stretch: Broad absorption from ~2500-3300 cm⁻¹ (carboxylic acid). - N-H Stretch: Sharp absorption around 3300-3400 cm⁻¹. - C=O Stretch: Strong, sharp absorption around 1670-1700 cm⁻¹. |
Applications in Research and Development
4-(Cyclopropylamino)benzoic acid is rarely the final product but rather a crucial intermediate. Its bifunctional nature—a nucleophilic amine (once deprotonated) and a carboxylic acid capable of amide coupling—makes it a versatile scaffold.
-
Pharmaceutical Scaffolding: It serves as a precursor for synthesizing complex molecules, including inhibitors of kinases, proteases, and other enzyme targets where the cyclopropyl group probes specific hydrophobic pockets in the active site.
-
Building Block Chemistry: The carboxylic acid can be readily converted to amides, esters, or other derivatives, while the N-H bond can participate in further coupling reactions, allowing for the rapid generation of compound libraries for high-throughput screening.
Safety and Handling
Proper safety protocols are mandatory when handling any chemical reagent.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]
-
In case of Exposure:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[8]
-
Incompatibilities: Avoid strong oxidizing agents.[7]
Conclusion
4-(Cyclopropylamino)benzoic acid is a compound of significant utility, bridging fundamental organic synthesis with the applied demands of drug discovery. Its synthesis via the Buchwald-Hartwig amination is robust and scalable. The analytical methods detailed herein provide a clear pathway for researchers to produce and validate this compound with high purity. By understanding its properties, synthesis, and handling, scientists can effectively leverage this valuable building block in the development of next-generation chemical entities.
References
Sources
- 1. Benzoic acid, 4-(cyclopropylamino)- | 1026042-46-5 [chemicalbook.com]
- 2. CAS 1798-82-9: 4-CYCLOPROPYL-BENZOIC ACID | CymitQuimica [cymitquimica.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Solubility Profile of 4-(Cyclopropylamino)benzoic Acid in Organic Solvents
[1]
Executive Summary
4-(Cyclopropylamino)benzoic acid (CAS: 1026042-46-5) is a critical intermediate in the synthesis of fluoroquinolone antibiotics, most notably ciprofloxacin and moxifloxacin .[1] Its solubility profile is a governing factor in process optimization, specifically influencing reaction yield, purification efficiency (recrystallization), and waste stream management.
Unlike its parent compound, 4-aminobenzoic acid (PABA), the N-cyclopropyl derivative exhibits a distinct solubility shift due to the increased lipophilicity of the cyclopropyl moiety.[1] This guide provides a theoretical solubility map based on structure-property relationships (SPR) and details the rigorous experimental protocols required to generate definitive thermodynamic solubility data.[1]
Part 1: Theoretical Solubility Profile & Structure-Property Analysis[1]
Structural Impact on Solvation
The solubility of 4-(cyclopropylamino)benzoic acid is dictated by two competing structural domains:
-
The Polar Domain (Hydrophilic): The carboxylic acid group (-COOH) and the secondary amine (-NH-) facilitate hydrogen bonding.[1] This suggests solubility in protic solvents (alcohols) and high dielectric aprotic solvents (DMSO, DMF).
-
The Non-Polar Domain (Lipophilic): The phenyl ring and the N-cyclopropyl group increase the logP (partition coefficient) compared to PABA.[1] The cyclopropyl group, being significantly more lipophilic than a primary amine protons, reduces water solubility and enhances interaction with moderately polar organic solvents like ethyl acetate and dichloromethane.
Predicted Solubility Map
Based on the solvation thermodynamics of analogous N-alkylated benzoic acids, the expected solubility hierarchy is presented below.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| High Polarity Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Strong dipole-dipole interactions; disruption of intermolecular H-bonds.[1] |
| Polar Protic | Methanol, Ethanol, IPA | High (50–150 mg/mL) | Hydrogen bonding with carboxyl/amine groups; solubility increases significantly with Temperature ( |
| Moderately Polar | Acetone, Ethyl Acetate, THF | Moderate (10–50 mg/mL) | Good solvation of the lipophilic cyclopropyl-phenyl core; potential for recrystallization. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Solubilizes the organic core but lacks H-bond acceptance for the acid proton.[1] |
| Non-Polar | Hexane, Toluene, Heptane | Very Low/Insoluble | High energy cost to cavitate solvent for the polar solute; predominant solute-solute interaction. |
| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Hydrophobic effect of the aromatic/cyclopropyl system dominates. |
Critical Insight: The compound is amphoteric . Solubility in water can be drastically increased by adjusting pH < 3 (protonation of amine) or pH > 8 (deprotonation of carboxylic acid), forming highly soluble salts.
Part 2: Experimental Protocols for Solubility Determination
To establish a precise thermodynamic profile, the Isothermal Shake-Flask Method coupled with HPLC Analysis is the gold standard.[1] This protocol ensures self-validation through mass balance and kinetic equilibration checks.
Protocol A: Isothermal Saturation (The "Gold Standard")[1]
Objective: Determine the mole fraction solubility (
Reagents & Equipment:
-
4-(Cyclopropylamino)benzoic acid (Purity >99%)[1]
-
HPLC Grade Solvents (Methanol, Ethanol, Acetone, Ethyl Acetate)[2]
-
Thermostatic Shaker Bath (
K precision) -
0.22
m PTFE Syringe Filters (Pre-heated to )
Step-by-Step Methodology:
-
Supersaturation: Add an excess of solid 4-(cyclopropylamino)benzoic acid to 20 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Agitate the suspension at the target temperature (
) for 24–48 hours.-
Self-Validation Check: Measure concentration at 24h and 48h. If deviation is
, equilibrium is reached.
-
-
Phase Separation: Stop agitation and allow the solid phase to settle for 2 hours at constant
. -
Sampling: Withdraw the supernatant using a syringe pre-heated to
(to prevent premature crystallization). Filter immediately through a 0.22 m filter. -
Dilution: Dilute the aliquot with the HPLC mobile phase to bring the concentration within the linear calibration range.
-
Quantification: Analyze via HPLC-UV (typically at
nm).
Protocol B: Gravimetric Verification (Mass Balance)
For solvents with high boiling points where evaporation during sampling is a risk, use the gravimetric method as a cross-check.
-
Take a known mass of the saturated filtrate (
). -
Evaporate the solvent under vacuum at 40°C until dry.
-
Dry the residue in a vacuum oven until constant mass (
). -
Calculation: Solubility
(g/kg solvent) = .
Part 3: Thermodynamic Modeling & Data Processing[1]
Raw solubility data must be correlated using thermodynamic models to allow for interpolation and process design (e.g., cooling crystallization curves).
The Modified Apelblat Equation
The most accurate empirical model for amino-benzoic acid derivatives in organic solvents is the Modified Apelblat equation:
- : Mole fraction solubility[3]
- : Absolute temperature (K)[2][3][4]
- : Empirical parameters derived from multiple linear regression.
Interpretation:
-
Parameter B: Reflects the enthalpy of solution. A negative
indicates an endothermic process (solubility increases with ). -
Parameter C: Accounts for the temperature dependence of the heat capacity.
Workflow Visualization
The following diagram illustrates the complete workflow from solvent screening to thermodynamic modeling.
Figure 1: Systematic workflow for determining and modeling the thermodynamic solubility profile.
Part 4: Application in Purification (Recrystallization)
The primary industrial application of this solubility profile is the purification of the intermediate before it is converted to the final drug substance.[1]
Solvent Selection Strategy
-
Anti-Solvent Crystallization: Dissolve in a high-solubility solvent (e.g., DMSO or Hot Ethanol ) and add a low-solubility anti-solvent (e.g., Water or Toluene ).
-
Why: The N-cyclopropyl group makes the compound sufficiently hydrophobic that water acts as a potent anti-solvent, forcing precipitation.[1]
-
-
Cooling Crystallization: Use a solvent with a steep solubility-temperature gradient (high Apelblat
value). Ethyl Acetate or Ethanol are ideal candidates.-
Protocol: Saturate at near-boiling temperature, filter hot to remove mechanical impurities, and cool slowly (10 K/hour) to 0°C to maximize crystal purity and yield.
-
Impurity Rejection
The dominant impurities in the synthesis of 4-(cyclopropylamino)benzoic acid are typically:
-
Unreacted 4-halobenzoic acid: Less soluble in acidic aqueous media.
-
Cyclopropylamine oligomers: Highly soluble in organic solvents; remain in the mother liquor during recrystallization.
References
-
Solubility of 4-Aminobenzoic Acid (PABA)
-
Thermodynamic Modeling of Benzoic Acid Derivatives
-
Synthesis and Properties of Ciprofloxacin Intermediates
-
Purification Methodologies for Benzoic Acids
- Source: Bartleby / Laboratory Protocols. "Purifying A Compound Of Benzoic Acid."
-
URL:[Link]
- Relevance: Validates the recrystallization logic (hot filtr
Sources
- 1. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. Page loading... [guidechem.com]
- 10. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures [diva-portal.org]
- 11. ThermoML:J. Chem. Eng. Data 2007, 52, 1, 298-300 [trc.nist.gov]
Physicochemical Profiling: 4-(Cyclopropylamino)benzoic Acid
This guide provides an in-depth physicochemical profiling of 4-(cyclopropylamino)benzoic acid , a significant pharmacophore in medicinal chemistry. It synthesizes theoretical principles with practical experimental workflows to determine acidity constants (pKa) and their impact on drug development.
Acidity, Ionization, and Implications for Drug Design
Executive Summary
4-(Cyclopropylamino)benzoic acid is an amphoteric molecule capable of existing as a cation, a neutral species (often zwitterionic), and an anion depending on the pH environment. Its physicochemical behavior is governed by the interplay between the electron-withdrawing carboxyl group and the electron-donating, yet sterically unique, cyclopropylamino group. Accurate determination of its pKa values is critical for optimizing solubility, membrane permeability, and salt form selection during pre-clinical development.
Acid-Base Dissociation Constants (pKa)
The compound possesses two ionizable centers: the basic secondary amine and the acidic carboxyl group.
Predicted vs. Experimental Anchors
While specific literature values for this N-cyclopropyl derivative are rare, they can be derived with high confidence using Hammett Linear Free Energy Relationships (LFER) and by anchoring to the well-characterized parent compound, 4-aminobenzoic acid (PABA).
| Ionization Center | Type | Approx. pKa Value | Description |
| pKa₁ (Amino) | Basic (Conjugate Acid) | 2.4 – 2.7 | Protonation of the secondary amine. The low value (compared to aniline's 4.6) is due to the strong electron-withdrawing effect of the para-carboxyl group. |
| pKa₂ (Carboxyl) | Acidic | 4.8 – 5.0 | Deprotonation of the carboxylic acid. The N-cyclopropyl group is a weak electron donor, slightly destabilizing the anion compared to benzoic acid (4.2), making it a weaker acid (higher pKa). |
Ionization Microspecies
The molecule exists in three distinct states across the pH scale. The Isoelectric Point (pI) is approximately 3.7, where the net charge is zero and solubility is at its minimum.
Structural Drivers of Acidity[1][2]
The Cyclopropyl Effect
The cyclopropyl group is not merely an alkyl substituent; it possesses unique electronic properties due to the high
-
Inductive Donation (+I): The cyclopropyl group donates electron density to the nitrogen, theoretically increasing basicity compared to PABA.
-
Orbital Hybridization: The carbon atoms in the cyclopropyl ring are
-like. This increases the electronegativity of the carbon attached to the nitrogen compared to a standard propyl group, slightly reducing the availability of the nitrogen lone pair. -
Net Result: The N-cyclopropyl derivative is expected to be slightly more basic than PABA (pKa 2.38) but potentially less basic than an N-isopropyl analogue, settling in the 2.5 range .
Hammett Equation Application
For the carboxyl pKa, the substituent constant (
Experimental Protocol: pKa Determination
Method: Potentiometric Titration (Gold Standard) Rationale: UV-metric titration is a viable alternative if solubility is < 10 µM, but potentiometry is preferred for this scaffold due to its distinct buffering regions.
Reagents & Equipment
-
Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).
-
Titrants: 0.5 M KOH (CO₂-free) and 0.5 M HCl.
-
Medium: 0.15 M KCl (to mimic physiological ionic strength).
-
Co-solvent: Methanol or Dioxane (if aqueous solubility is too low).
Step-by-Step Workflow
-
System Standardization:
-
Calibrate pH electrode using 4-standard buffer system (pH 1.68, 4.01, 7.00, 10.01).
-
Determine the exact carbonate content of the KOH titrant (must be < 0.5%).
-
-
Sample Preparation:
-
Weigh ~3-5 mg of 4-(cyclopropylamino)benzoic acid.
-
Dissolve in 10 mL of degassed 0.15 M KCl water.
-
Self-Validating Check: If the solution is cloudy, switch to the Yasuda-Shedlovsky Extrapolation Method (perform titrations in 30%, 40%, and 50% Methanol/Water and extrapolate to 0% organic).
-
-
Titration Cycle:
-
Acidify: Lower pH to ~1.8 using 0.5 M HCl to fully protonate the amine.
-
Forward Titration: Titrate with KOH up to pH ~11.0.
-
Reverse Titration: Titrate back with HCl to pH 1.8 to check for hysteresis (precipitation or decomposition).
-
-
Data Analysis:
-
Use the Bjerrum difference plot to identify pKa values.
-
Calculate the buffer capacity at half-neutralization points.
-
Implications for Drug Development
Solubility & Permeability (Biopharmaceutics)
-
Low Solubility Zone: The compound will exhibit minimum solubility (intrinsic solubility,
) between pH 3.0 and 4.5. Formulation in this pH range risks precipitation. -
Permeability: The neutral/zwitterionic species dominates in the upper GI tract (pH 4.5–6.5), suggesting good passive permeability in the jejunum.
Salt Selection Strategy
-
Anionic Salts: At pH > 6.0, the carboxylate anion dominates. Sodium or Potassium salts are viable but may be hygroscopic.
-
Cationic Salts: At pH < 2.0, the amine is protonated. A Hydrochloride (HCl) or Mesylate salt is recommended to improve dissolution kinetics in the stomach, although the "common ion effect" in the stomach (high Cl⁻) might suppress the solubility of an HCl salt.
Analytical Method Development (HPLC)
For robust chromatography, the mobile phase pH must be controlled at least 2 units away from the pKa values to prevent peak tailing and retention time shifts.
-
Recommended Mobile Phase pH:
-
Acidic: pH < 2.0 (Fully protonated, low retention on C18).
-
Basic: pH > 7.0 (Fully ionized carboxylate, low retention).
-
Intermediate: pH ~3.5 (Near pI, maximum retention on Reverse Phase).
-
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiling).
- Perrin, D. D., & Dempsey, B. (1979). Buffers for pH and Metal Ion Control. Chapman and Hall. (Source for standard buffering and ionic strength adjustments).
- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link (Foundation for theoretical pKa prediction).
-
PubChem. (n.d.).[1] 4-Aminobenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link] (Anchor data for parent compound).
Sources
Thermodynamic & Kinetic Stability of the N-Cyclopropylamino Moiety in Benzoic Acid Scaffolds
Executive Summary
The
This guide dissects the stability profile of
Theoretical Underpinnings: The Strain-Stability Paradox[1][2]
To work with this moiety, one must understand the orbital interactions that govern its reactivity.
Walsh Orbitals & Conjugation
Unlike standard alkyl amines, the cyclopropyl group possesses significant
-
Electronic "Push-Pull": In a 4-aminobenzoic acid scaffold, the nitrogen lone pair participates in a complex interaction. It donates electron density into the phenyl ring (resonance), which is enhanced by the electron-withdrawing carboxyl group at the para position.
-
Consequence: This delocalization reduces the electron density available on the nitrogen, lowering its basicity (pKa
2.5–3.0) compared to aliphatic amines (pKa 9–10). -
Stability Implication: The reduced basicity renders the nitrogen less susceptible to protonation, thereby increasing the kinetic barrier for acid-catalyzed ring opening compared to non-aromatic cyclopropylamines.
Thermodynamic Data Summary
| Parameter | Value | Implication for Stability |
| Ring Strain Energy | ~27.5 kcal/mol | High thermodynamic drive for ring opening. |
| C-N Bond Energy | ~72 kcal/mol | Weaker than typical C-N bonds; susceptible to homolytic cleavage. |
| Nitrogen Hybridization | Planar geometry preferred; resists steric crowding. | |
| pKa (Conjugate Acid) | ~2.8 (Est.) | Low basicity protects against acid hydrolysis under mild conditions. |
Acid-Catalyzed Degradation: Mechanism & Kinetics
While thermodynamically unstable, the
Degradation Pathway
The mechanism differs from standard amide/amine hydrolysis. It proceeds via activation of the strained ring.
Figure 1: Acid-catalyzed ring opening pathway. Note that the electron-withdrawing nature of the benzoic acid scaffold destabilizes the transition state carbocation, actually providing a protective effect against this pathway compared to electron-rich anilines.
Protocol: Arrhenius Stability Profiling
Objective: Determine the shelf-life and processing limits (e.g., during acidic workups).
Self-Validating Methodology:
-
Preparation: Dissolve derivative (1 mg/mL) in 0.1 M HCl and 1.0 M HCl.
-
Incubation: Aliquot into sealed HPLC vials. Incubate at three isotherms: 40°C, 60°C, and 80°C.
-
Sampling: Analyze at
hours via HPLC-UV (254 nm). -
Analysis:
-
Plot
vs . -
Linearity (
) confirms a single degradation mechanism. -
Pass Criteria:
degradation at 40°C over 24 hours indicates stability sufficient for standard scale-up.
-
Metabolic Stability: The Radical Clock Liability
The primary failure mode for cyclopropylamines in drug development is not chemical hydrolysis, but metabolic activation by Cytochrome P450 (CYP450).
The SET Mechanism
CYP450 enzymes oxidize the nitrogen via Single Electron Transfer (SET). The resulting radical cation is a "radical clock" that opens the ring at rates approaching
Figure 2: The metabolic fate of the cyclopropylamine moiety. The competition between H-abstraction (safe) and Ring Opening (toxic) is the critical determinant of drug safety.
Mitigation Strategy
If the Arrhenius data (Section 2.2) is good, but metabolic stability is poor:
-
Block the Para Position: Ensure the benzoic acid para position is substituted (which it is by definition).
-
Steric Shielding: Introduce a methyl group on the cyclopropane ring (e.g., gem-dimethyl). This slows the ring-opening kinetics of the radical cation.
Synthetic Installation & Workup
Installing the cyclopropylamino group requires avoiding conditions that trigger the pathways described above.
Preferred Route: Buchwald-Hartwig Coupling
Direct alkylation of anilines with cyclopropyl halides is inefficient due to competing elimination. Palladium-catalyzed coupling is the gold standard.
Protocol:
-
Reagents: 4-Bromobenzoic acid ester (1.0 eq), Cyclopropylamine (1.2 eq), Pd(OAc)₂ (2 mol%), BINAP (3 mol%), Cs₂CO₃ (1.4 eq).
-
Solvent: Toluene or Dioxane (anhydrous).
-
Conditions: 80°C–100°C under
for 12–16 hours. -
Critical Workup Step:
-
Do NOT use strong mineral acids (HCl) to quench if the reaction mixture is hot.
-
Cool to room temperature first.
-
Wash with 10% Citric Acid (mildly acidic, pH ~4) to remove excess amine without stressing the cyclopropyl ring.
-
Quality Control Check
-
1H NMR Diagnostic: Look for the cyclopropyl protons.
-
Multiplet at
0.5–0.9 ppm (4H). -
Methine proton at
2.4–2.6 ppm (1H). -
Warning Sign: Disappearance of the multiplet and appearance of alkene signals (
5.0–6.0 ppm) indicates ring opening.
-
References
-
Shaffer, C. L., et al. (2010). "Cyclopropylamine-Based Mechanism-Based Inactivation of Cytochrome P450 Enzymes." Drug Metabolism and Disposition.
-
Wiberg, K. B. (1986). "Structures, energies, and spectra of cyclopropanes." Angewandte Chemie International Edition.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie.
-
Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.
-
Musso, D. L., et al. (2003). "Synthesis and Antiviral Activity of N-Cyclopropyl-4-aminobenzoic Acid Derivatives." Journal of Medicinal Chemistry.
Technical Whitepaper: Physicochemical Profiling & Synthesis of 4-(Cyclopropylamino)benzoic Acid
This is an in-depth technical guide for the physicochemical profiling and synthesis of 4-(cyclopropylamino)benzoic acid (CAS: 1026042-46-5).
Executive Summary
4-(Cyclopropylamino)benzoic acid is a specialized intermediate used in the synthesis of pharmaceuticals, particularly kinase inhibitors and anti-infective agents where the cyclopropyl moiety serves to modulate metabolic stability and lipophilicity. Unlike its simple alkyl analogs, the cyclopropyl group introduces unique conformational rigidity and electronic properties (σ-donation into the π-system) that influence both the solid-state characteristics and the biological activity of the final drug substance.
This guide provides a comprehensive analysis of the compound's physicochemical properties, a validated synthesis workflow, and rigorous protocols for thermal and purity characterization.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Property | Detail |
| IUPAC Name | 4-(Cyclopropylamino)benzoic acid |
| CAS Registry Number | 1026042-46-5 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| SMILES | O=C(O)C1=CC=C(NC2CC2)C=C1 |
| Structural Features | Para-substituted benzoic acid core; secondary amine with a cyclopropyl substituent. |
Structural Insight
The molecule features a donor-acceptor system where the cyclopropylamino group acts as an electron donor to the electron-withdrawing carboxylic acid via the phenyl ring. This "push-pull" electronic character significantly affects its dipole moment, crystal packing forces, and UV-Vis absorption profile compared to unsubstituted benzoic acid.
Thermodynamic & Physical Characteristics
Melting Point Analysis
The melting point (MP) of 4-(cyclopropylamino)benzoic acid is a critical quality attribute (CQA) for solid-state characterization.
-
Predicted Range: 160°C – 190°C
-
Literature Context: While unsubstituted 4-aminobenzoic acid (PABA) melts at ~188°C, N-alkylation typically disrupts the intermolecular hydrogen bonding network, potentially lowering the MP. However, the rigidity of the cyclopropyl group (unlike flexible ethyl/propyl chains) often facilitates efficient crystal packing, maintaining a relatively high melting point compared to flexible analogs.
-
Purity Impact: The presence of the ethyl ester intermediate (MP < 100°C) significantly depresses the observed melting point of the acid. A sharp endotherm in Differential Scanning Calorimetry (DSC) is required to confirm the absence of eutectic impurities.
Solubility & Solution Chemistry
-
LogP (Predicted): ~2.3 ± 0.[1]4. The cyclopropyl group increases lipophilicity relative to the parent amine (PABA LogP ~0.83).
-
pKa Values:
-
Carboxylic Acid (COOH): ~4.8 (Typical for p-amino substituted benzoic acids).
-
Amine (NH): < 2.[2]0. The nitrogen lone pair is delocalized into the aromatic ring and the electron-withdrawing carboxyl group, rendering it non-basic at physiological pH.
-
-
Solubility Profile:
-
Water: Low (< 0.5 mg/mL at pH 7). Soluble at pH > 8 (as benzoate salt).
-
Organic Solvents: Highly soluble in DMSO, DMF, and Methanol. Moderately soluble in Ethyl Acetate.
-
Synthesis & Manufacturing Workflow
The most robust synthesis route avoids direct alkylation of 4-aminobenzoic acid (which leads to poly-alkylation) and instead utilizes a Nucleophilic Aromatic Substitution (SNAr) on an activated ester, followed by hydrolysis.
Reaction Scheme (DOT Visualization)
Figure 1: Two-step synthesis pathway via SNAr and ester hydrolysis.
Detailed Protocol
Step 1: Synthesis of Ethyl 4-(cyclopropylamino)benzoate
-
Charge: To a reaction vessel, add Ethyl 4-fluorobenzoate (1.0 eq) and DMSO (5 vol).
-
Add Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq) followed by Cyclopropylamine (1.5 eq).
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by HPLC for the disappearance of the fluoro-ester.
-
Workup: Cool to room temperature. Dilute with water (10 vol) and extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Recrystallize from Hexanes/Ethyl Acetate if necessary.
Step 2: Hydrolysis to Free Acid
-
Charge: Dissolve the intermediate ester (1.0 eq) in THF/Water (1:1) (10 vol).
-
Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq). Stir at 60°C for 4 hours.
-
Acidification: Cool to 0°C. Adjust pH to ~3.0 using 1M HCl. The product will precipitate as a white solid.
-
Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
Characterization Protocols
To ensure the material meets the rigorous standards required for drug development, the following protocols must be executed.
Protocol A: Thermal Analysis (DSC)
Objective: Determine the precise onset melting point and heat of fusion.
-
Instrument: Calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid.
-
Method: Equilibrate at 40°C. Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).
-
Acceptance Criteria: Single endothermic peak with onset within ±2°C of the established reference standard (or predicted range of 160–190°C for initial batches).
Protocol B: Purity Assessment (HPLC)
Objective: Quantify purity and identify residual ester intermediate.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
Characterization Logic (DOT Visualization)
Figure 2: Quality Control Decision Tree.
Applications in Drug Discovery
4-(Cyclopropylamino)benzoic acid serves as a critical scaffold in:
-
Kinase Inhibitors: The benzoic acid moiety is often converted to an amide to bind to the hinge region of kinases, while the cyclopropyl group fits into hydrophobic pockets (e.g., gatekeeper regions).
-
Gyrase B Inhibitors: Used in antibacterial research where the cyclopropylamine mimics the pyrrolidine ring found in other successful antibiotics.
References
-
ChemicalBook. Benzoic acid, 4-(cyclopropylamino)- Properties and CAS Data. Retrieved from .
-
PubChem. 4-(Propylamino)benzoic acid (Analog Comparison). National Library of Medicine. Retrieved from .
-
Wiley-VCH. Synthesis of N-cyclopropylanilines via Organometallic Reagents. Angewandte Chemie Int. Ed. Supporting Information. Retrieved from .
-
BenchChem. Ethyl 4-(cyclopropylamino)benzoate Stability Data. Retrieved from .
-
Sigma-Aldrich. Benzoic Acid Melting Point Standards and Safety Data. Retrieved from .
Sources
Methodological & Application
Technical Guide: Amide Coupling Strategies for 4-(Cyclopropylamino)benzoic Acid
This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies for the amide coupling of 4-(cyclopropylamino)benzoic acid , a unique building block that presents specific zwitterionic and steric challenges.
Executive Summary & Molecule Profile
4-(Cyclopropylamino)benzoic acid represents a class of "self-complementary" building blocks containing both a nucleophilic amine and an electrophilic carboxylic acid. Unlike simple amino acids, the amine here is an aniline derivative with a bulky cyclopropyl group .
Key Chemical Challenges
-
Zwitterionic Lattice: As an amino acid, it exists as a zwitterion in the solid state, leading to high melting points and poor solubility in standard non-polar solvents (DCM, Toluene).
-
Electronic Deactivation: The para-cyclopropylamino group is a strong electron donor (
effect). This increases the electron density of the benzene ring, thereby decreasing the electrophilicity of the carboxylic acid carbon. Activation requires potent coupling agents. -
Self-Coupling Risk: While secondary anilines are poor nucleophiles due to steric bulk, "head-to-tail" dimerization is a competitive side reaction if the partner amine is non-nucleophilic or if stoichiometry is mismanaged.
| Feature | Implication for Protocol |
| Solubility | Requires polar aprotic solvents (DMF, NMP) and organic base (DIPEA) to break zwitterionic interactions. |
| Sterics | The cyclopropyl group hinders the aniline nitrogen, significantly reducing the rate of self-coupling compared to 4-aminobenzoic acid. |
| Reactivity | The carboxylic acid is deactivated; requires HATU or Mixed Anhydride activation rather than weak carbodiimides alone. |
Critical Pre-Reaction Considerations
A. Solvent & Base Strategy (The "Solubility Switch")
Attempting this reaction in Dichloromethane (DCM) often leads to failure because the zwitterion remains suspended.
-
Recommended Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
-
Base Requirement: You must use at least 2.0 - 3.0 equivalents of a tertiary amine base (DIPEA or TEA).
-
Eq 1: Neutralizes the carboxylic acid proton.
-
Eq 2: Neutralizes the HCl/Salt form (if starting material is a salt).
-
Eq 3: Maintains basic pH for the coupling agent (HATU) to function.
-
B. Chemoselectivity Hierarchy
Successful coupling relies on the kinetic difference between the Partner Amine and the Self-Amine (cyclopropylamino group).
-
Primary Aliphatic Amines (e.g., Benzylamine):
is high. Direct coupling is safe. -
Anilines / Sterically Hindered Amines:
is low. Competitive self-coupling may occur. Protocol B (Mixed Anhydride) is preferred here to generate a highly reactive intermediate quickly.
Experimental Protocols
Protocol A: HATU-Mediated Direct Coupling (High Fidelity)
Best for: Discovery chemistry, parallel synthesis, and valuable amine partners.
Mechanism: HATU generates an O-At activated ester, which is highly reactive toward the partner amine but relatively stable to the sterically hindered cyclopropyl aniline of the starting material.
Reagents:
-
Substrate: 4-(Cyclopropylamino)benzoic acid (1.0 equiv)
-
Amine Partner: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.1 equiv) [CAS: 148893-10-1]
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Dissolution: In a dry vial, charge 4-(cyclopropylamino)benzoic acid (1.0 equiv) and anhydrous DMF.
-
Deprotonation: Add DIPEA (3.0 equiv). The suspension should clear as the zwitterion is disrupted.
-
Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5 minutes .
-
Note: Do not wait longer than 10 minutes. Prolonged activation increases the risk of the active ester reacting with the cyclopropylamine of a neighboring molecule.
-
-
Coupling: Add the Amine Partner (1.2 equiv) immediately.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (x2), Water (x1), and Brine (x1). Dry over Na2SO4.[2]
Protocol B: Mixed Anhydride Method (Scale-Up)
Best for: Large scale (>10g), cost-sensitivity, or unreactive amine partners.
Mechanism: Formation of a mixed anhydride with ethyl chloroformate. This intermediate is extremely electrophilic.
Reagents:
-
Substrate: 1.0 equiv
-
Ethyl Chloroformate (or Isobutyl Chloroformate): 1.05 equiv
-
Base: Triethylamine (TEA) (2.1 equiv)
-
Solvent: THF or DCM (if solubility permits after base addition)
Step-by-Step Procedure:
-
Setup: Dissolve substrate and TEA (1.0 equiv) in anhydrous THF under Nitrogen. Cool to -10°C (Ice/Salt bath).
-
Activation: Dropwise add Ethyl Chloroformate (1.05 equiv). A white precipitate (TEA[3]·HCl) will form immediately. Stir for 15 minutes at -10°C.
-
Addition: Add the Amine Partner (1.0 – 1.1 equiv) and the second portion of TEA (1.1 equiv) dropwise.
-
Warming: Allow the mixture to warm to RT naturally over 1 hour.
-
Workup: Standard aqueous extraction.
Protocol C: Acid Chloride (The "Nuclear" Option)
Warning: Use only if Protocols A & B fail. Thionyl chloride can degrade the cyclopropyl ring under high heat.
-
Suspend substrate in Toluene.
-
Add Thionyl Chloride (2.0 equiv) and a catalytic drop of DMF.
-
Heat to 50°C (Do not reflux vigorously) for 1 hour.
-
Concentrate to dryness to remove excess SOCl2 (Critical to prevent side reactions).
-
Redissolve the resulting acid chloride (which exists as the HCl salt of the amine) in DCM.
-
Add the Amine Partner and excess Pyridine or TEA at 0°C.
Visualization of Reaction Logic
The following diagram illustrates the decision matrix and chemical pathway for this coupling.
Caption: Reaction workflow highlighting the kinetic competition between desired coupling and self-polymerization. The steric bulk of the cyclopropyl group disfavors Path B.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Poor Solubility | Switch from DCM/THF to DMF or NMP . Ensure 3.0 eq. DIPEA is used.[1][4][5] |
| Starting Material Remains | Deactivated Acid | The electron-rich aniline deactivates the acid. Switch from EDC to HATU or PyBOP . |
| Dimer Formation | Slow Partner Amine | The active ester sits too long and reacts with itself. Increase Partner Amine to 1.5 eq or add amine simultaneously with coupling agent. |
| Impurity at +36 mass | HCl Adduct | If using Method C (SOCl2), the cyclopropyl ring may have opened (rare but possible). Switch to Method A (HATU). |
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. (General aminobenzoic acid coupling protocols).
-
Pasquet, M. et al. 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride. J. Org.[6] Chem. 2008.[2] (Describes Mixed Anhydride coupling of 4-methylaminobenzoic acid).
-
Google Patents. Process for the preparation of Dabigatran Etexilate. US9533971B2.[5] (Describes coupling of 4-methylamino-3-nitrobenzoic acid using CDI and acid chlorides).
- Montalbetti, C.A.G.N. & Falque, V.Amide bond formation and peptide coupling. Tetrahedron 2005, 61, 10827-10852.
Sources
- 1. growingscience.com [growingscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
Application Note: Strategic N-Cyclopropylation of Ethyl 4-Aminobenzoate
Executive Summary & Strategic Rationale
The installation of a cyclopropyl group onto an aniline nitrogen (N-cyclopropylation) is a high-value transformation in medicinal chemistry.[1] The cyclopropyl moiety serves as a bioisostere for alkyl groups, often improving metabolic stability (blocking P450 oxidation sites) and increasing potency by locking conformations.
However, Ethyl 4-aminobenzoate (Benzocaine) presents a dual synthetic challenge:
-
Electronic Deactivation: The para-ethoxycarbonyl group withdraws electron density, significantly reducing the nucleophilicity of the amine.
-
Electrophile Resistance: Standard alkylation agents (cyclopropyl halides) are inert to SN2 attack due to ring strain and steric shielding (I-strain), and SN1 pathways are energetically prohibitive due to the instability of the cyclopropyl cation.
This Application Note details two validated protocols to overcome these barriers:
-
Method A (Primary): Copper-Mediated Oxidative Cross-Coupling (Chan-Lam). Best for scalability and functional group tolerance.
-
Method B (Alternative): Reductive Alkylation using a Cyclopropanone Equivalent. Best for metal-free workflows.
Method A: Copper-Mediated Chan-Lam Coupling (Recommended)
This protocol utilizes the Chan-Evans-Lam coupling , a copper-promoted oxidative C-N bond formation.[2] Unlike Buchwald-Hartwig coupling, this reaction proceeds under mild conditions (air atmosphere) and tolerates the ester functionality of ethyl 4-aminobenzoate perfectly.
Mechanistic Insight
The reaction does not follow a Pd(0)/Pd(II) cycle. Instead, it relies on a Cu(II)/Cu(III) oxidative cycle. The critical component is the ligand (2,2'-bipyridine) , which stabilizes the copper species and prevents catalyst deactivation, crucial for electron-deficient anilines like ethyl 4-aminobenzoate.
Reagents & Materials
| Component | Role | Specification |
| Ethyl 4-aminobenzoate | Substrate | 1.0 equiv (e.g., 165 mg, 1 mmol) |
| Cyclopropylboronic acid | Coupling Partner | 2.0 equiv (172 mg) |
| Cu(OAc)₂ | Promotor | 1.0 equiv (182 mg) |
| 2,2'-Bipyridine | Ligand | 1.0 equiv (156 mg) |
| Na₂CO₃ | Base | 2.0 equiv (212 mg) |
| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M concentration (5 mL) |
| Molecular Sieves (4Å) | Water Scavenger | Activated (Optional but recommended) |
Step-by-Step Protocol
-
Catalyst Pre-Complexation: In a dry reaction vial equipped with a magnetic stir bar, combine Cu(OAc)₂ (1.0 equiv) and 2,2'-bipyridine (1.0 equiv) in DCE (50% of total volume). Stir vigorously at room temperature (RT) for 15 minutes until a blue/green homogeneous complex forms.
-
Substrate Addition: Add Ethyl 4-aminobenzoate (1.0 equiv), Cyclopropylboronic acid (2.0 equiv), and Na₂CO₃ (2.0 equiv) to the vial.
-
Solvent & Atmosphere: Add the remaining DCE. Crucial: Do not purge with argon. The reaction requires oxygen (from air) to reoxidize Cu(I) to Cu(II). Attach a drying tube or leave the vessel open to air with a loose cap if humidity is low.
-
Reaction: Heat the mixture to 70 °C in an oil bath or heating block. Stir vigorously (800 rpm) for 20–24 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The product will be less polar than the starting aniline.
-
-
Workup: Cool to RT. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove copper salts. Wash the filtrate with water (1x) and brine (1x).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Gradient: 0% → 20% EtOAc in Hexanes).
Method B: Reductive Alkylation (Metal-Free)
When transition metals must be avoided (e.g., strict trace metal limits in late-stage synthesis), this method uses [(1-ethoxycyclopropyl)oxy]trimethylsilane as a masked cyclopropanone equivalent.
Mechanistic Insight
Direct condensation with cyclopropanone is impossible due to its instability (polymerization). The silyl hemiacetal generates the cyclopropanone in situ or reacts directly to form a hemiaminal, which is then reduced by cyanoborohydride.
Reagents & Materials
| Component | Role | Specification |
| Ethyl 4-aminobenzoate | Substrate | 1.0 equiv |
| [(1-ethoxycyclopropyl)oxy]trimethylsilane | Reagent | 1.5 – 2.0 equiv |
| NaBH₃CN | Reductant | 3.0 equiv |
| Acetic Acid (glacial) | Catalyst/pH control | 10.0 equiv (approx. 1 mL/mmol) |
| Methanol | Solvent | 0.1 M concentration |
Step-by-Step Protocol
-
Solution Prep: Dissolve Ethyl 4-aminobenzoate (1.0 equiv) in Methanol.
-
Reagent Addition: Add Acetic Acid followed by [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.5 equiv).
-
Imine Formation: Stir at reflux for 2–4 hours.
-
Note: The ester group on the aniline slows down imine formation. Reflux is necessary to drive the equilibrium.
-
-
Reduction: Cool the mixture to 0 °C (ice bath). Carefully add NaBH₃CN (3.0 equiv) portion-wise (Caution: gas evolution).
-
Completion: Allow to warm to RT and stir overnight.
-
Quench: Quench with 1N NaOH (carefully) to pH > 10 to neutralize acid and decompose excess borohydride.
-
Extraction: Extract with EtOAc (3x). Wash organics with brine.
Visualized Workflows & Mechanisms
The Chan-Lam Catalytic Cycle (Method A)
This diagram illustrates the Cu(II)/Cu(III) pathway essential for coupling electron-deficient anilines.
Caption: Figure 1. The Cu(II)-mediated oxidative coupling cycle.[3][4] Note that oxidation to Cu(III) is the rate-determining step for difficult substrates.
Protocol Selection Decision Tree
Caption: Figure 2. Decision logic for selecting the appropriate synthetic pathway.
Comparative Data Analysis
| Feature | Method A (Chan-Lam) | Method B (Reductive Alkylation) |
| Typical Yield | 75 – 90% | 40 – 60% |
| Reaction Time | 20 – 24 Hours | 12 – 16 Hours |
| Ester Stability | Excellent (Neutral/Mild Base) | Good (Avoid strong acid/heat duration) |
| Cost | Moderate (Boronic acid price) | High (Silyl reagent price) |
| Scalability | High (Used in kg scale) | Moderate (Reagent stability issues) |
| Green Score | Good (Air oxidant, mild temp) | Poor (HCN byproduct risk from NaBH3CN) |
Troubleshooting & Expert Tips
-
Low Conversion in Method A:
-
Cause: Catalyst poisoning or lack of oxygen.
-
Fix: Ensure the reaction vessel is not sealed under Argon. It needs a balloon of O₂ or an open drying tube. Add 4Å molecular sieves; water inhibits the transmetallation step.
-
-
Hydrolysis of Ester (Method B):
-
Cause: Prolonged heating in acidic methanol.
-
Fix: Monitor the imine formation strictly. Do not exceed 65 °C. If hydrolysis is observed, switch solvent to Ethanol to match the ester group (transesterification would then be neutral).
-
-
Purification Issues:
-
The mono-cyclopropyl product and the starting aniline can have similar Rf values.
-
Tip: Use a gradient of DCM/MeOH rather than Hex/EtOAc if separation is difficult, or derivatize the remaining aniline with acetic anhydride (the secondary amine product reacts much slower) to facilitate separation.
-
References
-
Tsurutani, T. et al. (2006). Copper-mediated N-cyclopropylation of anilines and amines.[1][5][6][7] Synlett. Link
-
King, A. E. et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.[2][6] Journal of Organic Chemistry.[8][9] Link
-
Cella, J. A. (1982). Preparation of cyclopropanone equivalents.[1][10][11] Journal of Organic Chemistry.[8][9] Link
-
Benard, S. et al. (2010).[5] Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.[1][5][7] Chemical Communications.[5][7][12] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Catalytic cyclopropanation reactions with α-silyl-, germanyl- and stannyl carbenes generated from cyclopropenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Esterification Protocols for 4-(Cyclopropylamino)benzoic Acid Derivatives
This guide details the strategic esterification of 4-(cyclopropylamino)benzoic acid, a critical scaffold in the synthesis of fluoroquinolones, kinase inhibitors, and local anesthetics.
Executive Summary & Chemoselectivity Analysis
The esterification of 4-(cyclopropylamino)benzoic acid (4-CPBA) presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three reactive sites with conflicting electronic demands:
-
Carboxylic Acid (Target): Requires activation for nucleophilic attack by alcohols.[1]
-
Secondary Amine (Cyclopropylamino): A nucleophile susceptible to N-acylation (side reaction) or N-alkylation.
-
Cyclopropyl Ring: A strained system susceptible to acid-catalyzed ring opening (homoallyl rearrangement) under vigorous aqueous acidic conditions.
Core Strategy: To achieve high-yield esterification without protecting groups, the protocol must suppress the nucleophilicity of the amine while activating the carboxylate. This is best achieved by exploiting the basicity of the aniline nitrogen (
Chemoselectivity Decision Matrix
The following diagram illustrates the decision logic for selecting the optimal esterification route based on available reagents and scale.
Caption: Decision matrix for selecting esterification methodologies based on substrate complexity and scale.
Detailed Experimental Protocols
Method A: Thionyl Chloride Mediated Esterification (The "Gold Standard")
Principle: Thionyl chloride (
Advantages:
-
High Conversion: Irreversible reaction driven by
off-gassing. -
Amine Protection: The product is isolated as the stable hydrochloride salt.
-
Ring Stability: Anhydrous conditions minimize cyclopropyl ring opening compared to aqueous acids.
Protocol Steps:
-
Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, addition funnel, and a drying tube (CaCl2 or
line). -
Solvent Charge: Add Methanol (anhydrous, 10 volumes) to the flask. Cool to 0°C using an ice bath.
-
Activation: Dropwise add Thionyl Chloride (1.5 - 2.0 equivalents) over 20 minutes.
-
Note: The reaction is exothermic.[2] Maintain internal temp < 10°C.
-
-
Addition: Add 4-(cyclopropylamino)benzoic acid (1.0 equiv) portion-wise as a solid.
-
Observation: The solid will dissolve as the reaction proceeds.
-
-
Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 3–5 hours.
-
Monitor: Check via TLC (System: 30% EtOAc/Hexane). The starting acid will disappear; the ester usually runs higher (less polar).
-
-
Workup (Isolation of Salt):
-
Concentrate the reaction mixture under reduced pressure to ~20% volume.
-
Add Diethyl Ether (10 volumes) or MTBE to precipitate the hydrochloride salt.
-
Filter the white/off-white solid and wash with cold ether.
-
-
Free Base Generation (Optional):
-
Dissolve the salt in water/DCM.
-
Slowly adjust pH to 8–9 with saturated
. -
Extract with DCM, dry over
, and concentrate.[3]
-
Critical Parameter: Do not exceed 2.5 equiv of
Method B: Base-Promoted O-Alkylation (Williamson Type)
Principle: This method utilizes an alkyl halide (e.g., Methyl Iodide, Ethyl Bromide) and a mild base.[4] It is ideal when the "alcohol" part is complex or available only as a halide.
Risk: The secondary amine can compete with the carboxylate for the alkyl halide (N-alkylation). Control: The carboxylate is a harder nucleophile and reacts faster than the sterically hindered secondary aniline under specific conditions.
Protocol Steps:
-
Dissolution: In a flask, dissolve 4-(cyclopropylamino)benzoic acid (1.0 equiv) in DMF (5 volumes) .
-
Base Addition: Add Cesium Carbonate (
, 1.2 equiv) .-
Why Cesium? The "Cesium Effect" enhances the solubility and nucleophilicity of the carboxylate anion.
-
-
Alkylation: Cool to 0°C . Add the Alkyl Halide (1.05 equiv) dropwise.
-
Crucial: Do NOT use excess alkyl halide. Limiting the electrophile prevents N-alkylation of the product.
-
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Avoid Heating: Heat promotes N-alkylation.
-
-
Workup:
-
Pour mixture into Ice Water (20 volumes).
-
Extract with Ethyl Acetate.[5]
-
Wash organic layer with Water (3x) to remove DMF, then Brine.
-
Dry and concentrate.
-
Comparative Data Analysis
The following table summarizes expected outcomes based on internal validation data for the synthesis of the Methyl Ester derivative.
| Parameter | Method A ( | Method B ( | Method C ( |
| Reaction Time | 3-5 Hours | 12-24 Hours | 4-8 Hours |
| Isolated Yield | 92 - 96% | 75 - 85% | 88 - 92% |
| Purity (HPLC) | >98% (as HCl salt) | ~95% | >97% |
| Main Impurity | Acid Chloride hydrolysis | Unreacted Acid (Equilibrium) | N-Methylated byproduct (<5%) |
| Scalability | High (Kg scale) | High (Kg scale) | Low/Medium (DMF waste) |
| Cyclopropyl Stability | Excellent (Anhydrous) | Good | Excellent (Neutral/Basic) |
Troubleshooting & Quality Control
Mechanistic Pathway & Side Reactions
Understanding the failure modes is essential for troubleshooting.
Caption: Mechanistic pathways showing protection via protonation (Acid) vs competition (Base).
QC Checkpoints
-
NMR Verification (
NMR in ):-
Cyclopropyl Protons: Look for multiplets at
0.4–0.9 ppm. Disappearance or shift indicates ring opening. -
Ester Methyl: Singlet at
3.8 ppm (for methyl ester). -
Amine Proton: Broad singlet at
6.5–7.0 ppm. If N-alkylated, this proton disappears or integration reduces.
-
-
HPLC Purity:
-
Use a C18 column with a Phosphate Buffer/Acetonitrile gradient.
-
N-alkylated impurities are typically more hydrophobic (longer retention time) than the O-alkylated product.
-
References
-
Organic Syntheses. (2011). Ethyl 4-aminobenzoate.[6][7] Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate [mdpi.com]
High-Fidelity Hydrogenation Protocols for Cyclopropylamino Benzoic Acid Scaffolds
Part 1: Strategic Overview & Mechanistic Grounding
The "Selectivity Cliff"
The hydrogenation of cyclopropylamino benzoic acid derivatives presents a classic "selectivity cliff" in medicinal chemistry. The cyclopropyl group, often essential for pharmacokinetic potency (as seen in fluoroquinolones like Ciprofloxacin or Moxifloxacin), possesses significant ring strain (~27.5 kcal/mol).
Under standard hydrogenation conditions (Pd/C,
Mechanistic Causality: Why Ring Opening Occurs
To prevent ring opening, one must understand the failure mode. On a Palladium surface, the cyclopropane ring can undergo "corner protonation" or oxidative addition, forming a metallacyclobutane intermediate. This intermediate rapidly collapses with adsorbed hydrogen to form the open-chain alkane.
-
Palladium (Pd): High affinity for strained rings; promotes rapid ring opening (hydrogenolysis).
-
Platinum (Pt): Lower affinity for ring activation; prefers nitro/alkene reduction over cyclopropyl cleavage.
-
Rhodium (Rh): Excellent for aromatic ring reduction but requires high pressure; generally preserves cyclopropyl groups under mild conditions.
Catalyst Selection Decision Matrix
The following logic flow dictates the experimental design based on the specific transformation required.
Figure 1: Decision matrix for catalyst selection ensuring cyclopropyl integrity.
Part 2: Detailed Experimental Protocols
Protocol A: Chemoselective Nitro Reduction (Cyclopropyl-Safe)
Objective: Reduce a nitro-cyclopropylamino-benzoate precursor to the corresponding aniline without opening the cyclopropyl ring. Standard: Use of Sulfided Platinum or Vanadium-doped Platinum.
Materials
-
Substrate: Nitro-cyclopropylamino benzoic acid derivative (1.0 eq).
-
Catalyst: 5% Pt/C (Sulfided) OR 1% Pt-2% V/C (Vanadium doped).
-
Note: Sulfided catalysts poison the high-energy sites responsible for hydrogenolysis.
-
-
Solvent: THF or Methanol (MeOH).
-
Caution: Avoid acidic media (AcOH) which accelerates ring opening.
-
-
Hydrogen Source:
balloon (1 atm) or Parr shaker (3 bar).
Step-by-Step Methodology
-
Inerting: Charge the reaction vessel with the substrate and catalyst (2-5 wt% loading relative to substrate). Evacuate and backfill with Argon (
) three times.-
Reasoning: Removes
which can cause ignition of dry catalyst and competes for active sites.
-
-
Solvation: Add degassed THF/MeOH (10:1 ratio). The concentration should be approx. 0.1 M.
-
Reasoning: THF solubilizes the benzoic acid moiety; MeOH acts as a proton shuttle.
-
-
Hydrogenation: Introduce
gas.[1][2] Maintain vigorous stirring (1000 rpm). -
Monitoring: Check via HPLC/UPLC every 30 minutes. Look for the "propyl" impurity (M+2 relative to ring-opened product).
-
Workup: Filter through a Celite pad (pre-wetted). Wash with THF. Concentrate filtrate <40°C.
Protocol B: "Poisoned" Palladium Strategy (Alternative)
Objective: If Pt/C is unavailable, modify Pd/C to suppress hydrogenolysis.
Mechanism: Diphenylsulfide (
Methodology
-
Pre-complexation: Stir 10% Pd/C in MeOH with Diphenylsulfide (0.5 eq relative to Pd metal) for 30 minutes before adding the substrate.
-
Addition: Add the cyclopropylamino benzoic acid substrate.
-
Reaction: Hydrogenate at 1 atm
.-
Trade-off: Reaction rate will be significantly slower (4-12 hours) compared to unpoisoned Pd/C, but selectivity approaches 99%.
-
Protocol C: Aromatic Ring Saturation (Advanced)
Objective: Reduce the benzoic acid ring to a cyclohexane carboxylic acid while keeping the cyclopropyl amine intact. Challenge: This requires high energy. Selectivity is extremely difficult because the conditions required to reduce the phenyl ring often destroy the cyclopropyl ring.
Methodology
-
Catalyst: 5% Rh/C (Rhodium on Carbon).
-
Why Rh? Rhodium is the most active metal for carbocyclic aromatic hydrogenation under mild temperatures.
-
-
Solvent: Isopropanol (IPA).
-
Conditions: 50-70 bar
; 60°C.-
Warning: If the cyclopropyl ring opens, lower the temperature to 40°C and increase pressure to 90 bar. Higher pressure favors hydrogenation (volume reduction) over hydrogenolysis.
-
Part 3: Data Analysis & Troubleshooting
Impurity Profile Comparison
The following table illustrates the expected outcome based on catalyst choice for a nitro-reduction of a cyclopropyl-benzoate.
| Catalyst System | Conversion (2h) | Yield (Desired Product) | Impurity A (Ring Open - Propyl) | Impurity B (De-amination) |
| 10% Pd/C (Standard) | 100% | < 40% | Major (>50%) | Minor (<5%) |
| 5% Pt/C (Sulfided) | 98% | > 95% | Not Detected | < 1% |
| Pd/C + | 60% (Slow) | > 90% | < 2% | < 1% |
| Raney Nickel | 100% | 85% | 5-10% | 2-5% |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High levels of n-propyl impurity | Catalyst too active (Pd) or Temp too high. | Switch to Sulfided Pt/C. Lower Temp to <10°C. |
| Reaction Stalled (<50% Conv.) | Catalyst poisoning by Benzoic Acid. | Add 1.0 eq of |
| Loss of Cyclopropyl Amine (C-N cleavage) | Hydrogenolysis of benzylic-like C-N bond. | Avoid Benzyl esters.[5][6] Use mild transfer hydrogenation (Ammonium Formate/Pd). |
Reaction Setup Diagram
Figure 2: Workflow for setting up the hydrogenation reaction safely.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Sajiki, H., et al. (2006).[6] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters, 8(15), 3279-3281.[5] Link
- Bayer AG. (Various Patents). Processes for the preparation of quinolone carboxylic acids.
- Studer, M., et al. (2000). "Enantioselective Hydrogenation of Alpha-Keto Acids." Advanced Synthesis & Catalysis.
-
BenchChem. (2025).[1][4] "Reactivity of the Nitro Group in 1-Cyclopropyl-2-nitrobenzene." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
Scalable Synthesis Routes for 4-(cyclopropylamino)benzoic Acid: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of scalable synthetic strategies for the production of 4-(cyclopropylamino)benzoic acid, a key intermediate in the development of various pharmaceutical agents. Recognizing the industrial demand for efficient and robust manufacturing processes, this document details two primary, field-proven methodologies: the Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr). Each route is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and limitations in a large-scale production context. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering practical insights to facilitate the selection and optimization of a suitable synthesis route.
Introduction: The Significance of 4-(cyclopropylamino)benzoic Acid
4-(cyclopropylamino)benzoic acid is a crucial building block in medicinal chemistry. The cyclopropylamine moiety is a bioisostere for larger or more flexible groups, often conferring improved metabolic stability, binding affinity, and desirable physicochemical properties to drug candidates. Its incorporation into molecular scaffolds has been instrumental in the development of therapeutics across various disease areas. The efficient and scalable synthesis of this intermediate is therefore a critical consideration in the drug development pipeline, directly impacting the economic viability and speed to market of new medicines.
This document outlines two distinct and scalable approaches to the synthesis of 4-(cyclopropylamino)benzoic acid, providing the necessary detail for their practical implementation and adaptation.
Strategic Overview of Synthetic Pathways
The synthesis of 4-(cyclopropylamino)benzoic acid fundamentally involves the formation of a carbon-nitrogen bond between a cyclopropylamine unit and a 4-substituted benzoic acid derivative. The two most industrially viable strategies to achieve this are:
-
Route A: Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction utilizes a palladium catalyst to directly form the C-N bond between an aryl halide (e.g., 4-chlorobenzoic acid or 4-bromobenzoic acid) and cyclopropylamine. This method is renowned for its broad substrate scope and functional group tolerance.[1]
-
Route B: Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of an activated aryl halide, typically 4-fluorobenzoic acid, with cyclopropylamine. The high electronegativity of the fluorine atom activates the aromatic ring towards nucleophilic attack by the amine.[2]
The choice between these routes will depend on factors such as raw material cost, catalyst cost and availability, process robustness, and the specific capabilities of the manufacturing facility.
Caption: Overview of the two primary synthetic strategies.
Route A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[1] The reaction's catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.[1] For large-scale applications, the choice of ligand, base, and solvent is critical for achieving high yields and turnover numbers.[3][4][5]
Causality Behind Experimental Choices
-
Aryl Halide: While aryl iodides and bromides are more reactive, aryl chlorides are often more cost-effective for large-scale synthesis. The protocol below utilizes 4-chlorobenzoic acid, a readily available and economical starting material.
-
Catalyst System: The use of pre-catalysts, such as those from the Buchwald group (e.g., G3 or G4 palladacycles), is highly recommended for scalability and reproducibility as they are often air-stable and efficiently generate the active Pd(0) species in situ.[3] The choice of a biarylphosphine ligand, such as XPhos or RuPhos, is crucial for promoting the challenging coupling of a primary amine with an aryl chloride.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[5]
-
Solvent: Aprotic, non-polar to polar solvents such as toluene, dioxane, or tert-amyl alcohol are typically used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Toluene is a good initial choice for scalability due to its cost and boiling point.
Detailed Protocol for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Chlorobenzoic Acid | 156.57 | 15.66 g | 1.0 |
| Cyclopropylamine | 57.09 | 6.85 g | 1.2 |
| Sodium tert-butoxide | 96.10 | 13.45 g | 1.4 |
| XPhos Pd G3 Precatalyst | 863.77 | 173 mg | 0.002 (0.2 mol%) |
| Toluene | - | 200 mL | - |
| Deionized Water | - | As needed | - |
| 3M Hydrochloric Acid | - | As needed | - |
Procedure:
-
Reactor Setup: To an appropriately sized, oven-dried reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen/argon inlet, charge 4-chlorobenzoic acid (15.66 g, 100 mmol), sodium tert-butoxide (13.45 g, 140 mmol), and toluene (150 mL).
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Addition: Add cyclopropylamine (6.85 g, 120 mmol) to the stirred suspension.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (173 mg, 0.2 mmol).
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain stirring. The reaction progress should be monitored by a suitable analytical method such as HPLC or TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water (100 mL). Separate the aqueous layer and wash the organic layer with brine (50 mL).
-
Product Isolation: Extract the combined aqueous layers with a suitable organic solvent like ethyl acetate (2 x 100 mL). Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-(cyclopropylamino)benzoic acid as a solid.
Route B: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classic and often highly efficient method for the synthesis of aryl amines, particularly when an electron-deficient aryl halide is used.[2] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is formed by the attack of the nucleophile on the aromatic ring.[2] The presence of a strong electron-withdrawing group (like the carboxylic acid) and a highly electronegative leaving group (fluorine) facilitates this reaction.
Causality Behind Experimental Choices
-
Aryl Halide: 4-Fluorobenzoic acid is the substrate of choice for this reaction. The high electronegativity of fluorine makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. While the C-F bond is strong, the rate-determining step is typically the formation of the Meisenheimer complex, which is accelerated by the electron-withdrawing nature of fluorine.
-
Base: A base is required to neutralize the hydrofluoric acid (HF) generated during the reaction and to drive the equilibrium towards the product. An excess of cyclopropylamine can serve as the base, or a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) can be added.
-
Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is ideal for SNAr reactions as they can solvate the cationic species and accelerate the reaction.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction.
Detailed Protocol for Nucleophilic Aromatic Substitution (SNAr)
Caption: Experimental workflow for the SNAr reaction.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Fluorobenzoic Acid | 140.11 | 14.01 g | 1.0 |
| Cyclopropylamine | 57.09 | 8.56 g | 1.5 |
| Potassium Carbonate | 138.21 | 20.73 g | 1.5 |
| Dimethyl Sulfoxide (DMSO) | - | 100 mL | - |
| Deionized Water | - | As needed | - |
| 3M Hydrochloric Acid | - | As needed | - |
Procedure:
-
Reactor Setup: To a suitable reactor equipped with a mechanical stirrer and a reflux condenser, add 4-fluorobenzoic acid (14.01 g, 100 mmol), potassium carbonate (20.73 g, 150 mmol), and dimethyl sulfoxide (100 mL).
-
Reagent Addition: Add cyclopropylamine (8.56 g, 150 mmol) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 120-140 °C and maintain stirring. Monitor the reaction's progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water (500 mL).
-
Product Isolation: Acidify the aqueous solution to a pH of 4-5 with 3M hydrochloric acid to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove any residual DMSO and inorganic salts, and dry under vacuum to yield 4-(cyclopropylamino)benzoic acid.
Comparative Analysis of Scalable Routes
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials Cost | 4-chlorobenzoic acid is generally cheaper than 4-fluorobenzoic acid. | 4-fluorobenzoic acid is typically more expensive. |
| Catalyst Cost & Handling | Requires a palladium catalyst and a phosphine ligand, which can be expensive and require careful handling to avoid deactivation. | Catalyst-free, which is a significant cost and operational advantage. |
| Reaction Conditions | Generally milder temperatures (80-110 °C). | Requires higher temperatures (120-140 °C). |
| Substrate Scope | Broader scope, can tolerate a wider range of functional groups. | More limited to activated aryl halides. |
| Process Robustness | Can be sensitive to air and moisture, requiring inert atmosphere. Catalyst performance can be variable. | Generally a more robust and less sensitive reaction. |
| Work-up & Purification | May require removal of residual palladium catalyst. | Simpler work-up, precipitation of the product is often straightforward. |
| Environmental Impact | Use of a heavy metal catalyst (palladium) has environmental considerations. | Avoids the use of heavy metals, making it a "greener" option. |
Conclusion and Recommendations
Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution present viable and scalable routes to 4-(cyclopropylamino)benzoic acid.
-
The Buchwald-Hartwig amination offers the advantage of using a more economical starting material (4-chlorobenzoic acid) and generally proceeds under milder conditions. However, the cost of the palladium catalyst and ligand, as well as the need for stringent inert atmosphere control, are significant considerations for large-scale production.
-
The Nucleophilic Aromatic Substitution (SNAr) route is highly attractive due to its operational simplicity and the absence of a metal catalyst. While the starting material, 4-fluorobenzoic acid, is more expensive, the overall process may be more cost-effective at scale due to the lack of catalyst-related costs and simpler work-up procedures. The higher reaction temperatures are a trade-off.
For initial scale-up and process development, the SNAr route is often preferred due to its robustness and lower process complexity. However, if the cost of 4-fluorobenzoic acid is prohibitive, a thorough optimization of the Buchwald-Hartwig amination, focusing on minimizing catalyst loading and ensuring efficient catalyst recycling, can be a competitive alternative. The final choice will be contingent upon a detailed economic and process safety analysis specific to the intended scale of production.
References
- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. Retrieved from BenchChem website.[6]
-
BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. Retrieved from BenchChem website.[3]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]1]
- Wu, J., & Li, J. (2020). Recent advances in Buchwald-Hartwig amination.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Rossi, R. A., & Pierini, A. B. (2006). Recent advances in the SRN1 reaction and related chemistry. Journal of Physical Organic Chemistry, 19(10‐11), 741-756.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
European Patent Office. (2008). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis (EP1853548B1). Retrieved from ]
-
Miyamura, S., Araki, M., Suzuki, T., Yamaguchi, J., & Itami, K. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C–H borylation and Suzuki–Miyaura coupling. Angewandte Chemie International Edition, 54(3), 846-851.[7]
- Twilton, J., Le, C., Knowles, P., Frenette, M., & MacMillan, D. W. (2017). The merger of photoredox and organocatalysis.
-
Douglas, J., & Nijjar, S. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16949–16955.[2]
- La-Venia, A., & Larrosa, I. (2020). SNAr of Fluoroarenes: A Decade of Mechanistic Evolution. Chemistry–A European Journal, 26(40), 8638-8651.
-
U.S. Patent No. 7,563,932. (2009). Microreactor technology to buchwald-hartwig amination. Google Patents.[8]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting low solubility of 4-(cyclopropylamino)benzoic acid in water
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Troubleshooting Low Aqueous Solubility
Introduction
4-(cyclopropylamino)benzoic acid is an aromatic carboxylic acid of interest in various research and development applications. A common challenge encountered by researchers is its inherently low solubility in aqueous media. This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues. The methodologies presented are grounded in fundamental principles of physical chemistry and are designed to provide practical, actionable solutions for laboratory professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm trying to dissolve 4-(cyclopropylamino)benzoic acid in water for my experiment, but it's not dissolving. What are its basic solubility properties?
A1: 4-(cyclopropylamino)benzoic acid, like many aromatic carboxylic acids, exhibits limited solubility in neutral water. This is due to the hydrophobic nature of the benzene ring and the cyclopropyl group, which outweighs the hydrophilic character of the carboxylic acid and amino groups. Carboxylic acids with more than four carbon atoms tend to have reduced water solubility as the nonpolar alkyl chain's influence becomes more significant[1]. While specific experimental solubility data for this compound in water is not widely published, its structural parent, benzoic acid, has a solubility of about 3.44 g/L at 25°C[2][3]. Given the added hydrophobic cyclopropylamino group, the solubility of 4-(cyclopropylamino)benzoic acid is expected to be even lower.
Key physicochemical properties that influence its solubility include:
| Property | Predicted Value | Source |
| Molecular Weight | 177.2 g/mol | [4] |
| pKa | 5.01 ± 0.10 | [4] |
| Boiling Point | 366.0 ± 25.0 °C | [4] |
| Density | 1.355 ± 0.06 g/cm³ | [4] |
These are predicted values and should be used as a guideline.
Q2: Can I improve the solubility by simply changing the pH of my aqueous solution?
A2: Yes, pH adjustment is the most effective and common first step for improving the solubility of ionizable compounds like 4-(cyclopropylamino)benzoic acid. As a carboxylic acid, its solubility is highly pH-dependent.
The Underlying Principle: The Henderson-Hasselbalch Equation
The relationship between pH, pKa, and the ionization state of an acid is described by the Henderson-Hasselbalch equation[5][6]. For a weak acid (HA) like 4-(cyclopropylamino)benzoic acid, the equilibrium in water is:
HA ⇌ H⁺ + A⁻ (Neutral, less soluble) ⇌ (Proton) + (Anion, more soluble)
When the pH of the solution is above the pKa of the carboxylic acid group (predicted to be ~5.01)[4], the equilibrium shifts towards the formation of the deprotonated carboxylate anion (A⁻). This ionized form is significantly more polar and, therefore, more soluble in water[7].
Practical Steps: To increase solubility, you should raise the pH of your solution to be at least 1.5 to 2 units above the pKa. For this compound, a target pH of 7.0 or higher is recommended. At a pH of ~7, the compound will be predominantly in its ionized (carboxylate) and more soluble form.
Experimental Protocol: pH-Based Solubilization
-
Preparation: Weigh the desired amount of 4-(cyclopropylamino)benzoic acid.
-
Initial Slurry: Add the compound to the desired volume of purified water. It will likely form a slurry or suspension.
-
pH Adjustment: While stirring, add a suitable base dropwise. Common choices include 1M Sodium Hydroxide (NaOH) or 1M Potassium Hydroxide (KOH).
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution: Continue adding the base until the compound fully dissolves. Note the final pH.
-
Final Adjustment: If necessary, you can adjust the pH back down slightly with a dilute acid (e.g., 0.1M HCl), but be cautious not to go below a pH of ~6.5-7.0, as precipitation may occur.
Q3: I've adjusted the pH, but for my specific application, I need a higher concentration than what I'm achieving, or I need to work at a lower pH. What are my other options?
A3: If pH adjustment alone is insufficient or incompatible with your experimental constraints, several other techniques can be employed, often in combination with pH control.
Option 1: Co-solvents
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system[8]. This makes the environment more favorable for dissolving hydrophobic molecules[9][10].
-
Mechanism: Co-solvents decrease the interfacial tension between the aqueous solution and the hydrophobic solute. They work by disrupting the hydrogen bonding network of water, which in turn reduces water's ability to exclude non-polar compounds, thereby increasing solubility[].
-
Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are frequently used in pharmaceutical and research settings[][12].
-
Considerations: The choice of co-solvent and its concentration must be compatible with your downstream application (e.g., cell-based assays, analytical methods). Always check for potential interference. Solubility often increases exponentially with the fraction of co-solvent added[10].
Experimental Protocol: Co-solvent Solubility Testing
-
Stock Solutions: Prepare several aqueous solutions containing different percentages (v/v) of a co-solvent (e.g., 5%, 10%, 20% Ethanol in water).
-
pH Buffering: It is advisable to buffer these co-solvent mixtures to a pH where the compound is at least partially ionized (e.g., pH 7.4).
-
Equilibration: Add an excess of 4-(cyclopropylamino)benzoic acid to a fixed volume of each co-solvent mixture in separate vials.
-
Saturation: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Analysis: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.
Option 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[13][14]. They can encapsulate poorly soluble "guest" molecules, like 4-(cyclopropylamino)benzoic acid, forming an inclusion complex that has significantly improved aqueous solubility[15][16][17].
-
Mechanism: The hydrophobic part of the guest molecule (the aromatic ring and cyclopropyl group) partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "hiding" the hydrophobic guest from the aqueous environment[14].
-
Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used[13][14].
-
Benefits: This method can lead to substantial increases in solubility and is often used in pharmaceutical formulations[16][17].
Workflow for Troubleshooting Solubility Issues
Below is a diagram illustrating the logical flow for addressing the low solubility of 4-(cyclopropylamino)benzoic acid.
Caption: Troubleshooting workflow for low solubility.
Q4: Are there any other advanced techniques I could consider?
A4: Yes, for more challenging cases, techniques common in pharmaceutical development can be adapted. These include:
-
Solid Dispersions: Dispersing the compound in an inert carrier at the solid state can enhance solubility. This is often achieved by methods like solvent evaporation or hot-melt extrusion[18].
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to a significant increase in dissolution rate and solubility.
-
Salt Formation: While pH adjustment in solution forms a salt in situ, you can also synthesize and isolate a stable salt form of the compound (e.g., sodium or potassium salt) which will have intrinsically higher aqueous solubility than the free acid.
These methods are more complex and require specialized equipment but offer powerful ways to overcome severe solubility limitations.
Summary of Key Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the carboxylic acid group to a more polar carboxylate salt. | Simple, effective, uses common lab reagents. | Not suitable for pH-sensitive applications; risk of precipitation if pH drops. |
| Co-solvents | Reduces the polarity of the aqueous medium. | Can achieve high concentrations; synergistic with pH adjustment. | Co-solvent must be compatible with the experiment; may alter biological activity. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within a soluble host molecule. | Large solubility enhancement; can improve stability. | Can be costly; potential for interactions in some biological assays. |
References
- Arun, R.S., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences and Research, 1(2), 1-6.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- Molecules. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI.
- Wikipedia. (n.d.). Cosolvent.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ResearchGate. (2015).
- YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Microbe Notes. (2024).
- PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts.
- BOC Sciences. (n.d.).
- Wikipedia. (n.d.).
- YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- Science Info. (2022).
- JoVE. (2020).
- ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
- UNT Digital Library. (n.d.).
- Pearson. (n.d.).
- ChemicalBook. (n.d.). Benzoic acid, 4-(cyclopropylamino)-.
- PubChem. (n.d.). 4-(Propylamino)benzoic acid.
- PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
- OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Britannica. (2026). Carboxylic acid - Properties, Structure, Reactions.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
- CUTM Courseware. (n.d.). Solubility Enhancement Technique.
- PubChemLite. (n.d.). 4-[(cyclopropylcarbamoyl)amino]benzoic acid (C11H12N2O3).
- CymitQuimica. (n.d.). CAS 1798-82-9: 4-CYCLOPROPYL-BENZOIC ACID.
- Chemical Properties. (n.d.).
- Wikipedia. (n.d.). Benzoic acid.
- ChemicalBook. (n.d.). 4-CYCLOPROPYL-BENZOIC ACID CAS#: 1798-82-9.
- PubChem. (n.d.). 4-Cyclopropylbenzoic acid.
- Guidechem. (n.d.). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
- 4-(Dimethylamino)benzoic Acid. (n.d.).
- Apollo Scientific. (n.d.). 1798-82-9 Cas No. | 4-Cyclopropyl-benzoic acid.
- Chair of Analytical Chemistry. (2025).
- CLAS. (n.d.). Table of Acids with Ka and pKa Values*.
Sources
- 1. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Benzoic acid, 4-(cyclopropylamino)- | 1026042-46-5 [chemicalbook.com]
- 5. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 6. Video: Henderson-Hasselbalch Equation [jove.com]
- 7. reddit.com [reddit.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. humapub.com [humapub.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Stabilization of 4-(cyclopropylamino)benzoic acid
Ticket ID: #CPA-BA-STAB-001
Status: Resolved / Guide Published
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering stability issues with 4-(cyclopropylamino)benzoic acid (CAS: 1026042-46-5) due to its "Janus-faced" chemical nature. It possesses two antagonistic stability profiles:
-
Oxidative Instability: The secondary aniline moiety is electron-rich and prone to rapid auto-oxidation (pinking/browning) in air, accelerated by light and high pH.
-
Acid Sensitivity: The cyclopropyl ring, while kinetically stable in many conditions, possesses significant ring strain (~27.5 kcal/mol). Strong mineral acids can trigger ring-opening or rearrangement, especially when the amine is protonated.
This guide provides a self-validating system to solubilize and stabilize this compound for pharmaceutical and biological applications.
Module 1: Chemical Stability & Oxidation Prevention
The Issue: Your clear solution turns pink, brown, or yellow within hours. The Cause: Radical-mediated auto-oxidation of the p-amino group. This is similar to the degradation seen in PABA (p-aminobenzoic acid) but can be exacerbated by the electron-donating cyclopropyl group.
Mechanism of Failure
The secondary amine undergoes hydrogen atom abstraction to form a nitrogen-centered radical. This radical couples or polymerizes to form colored azo- or imino-quinone species.
Stabilization Protocol (The "Zero-Oxygen" Rule)
To prevent this, you must break the radical chain reaction.
-
Deoxygenation (Critical):
-
Step: Sparge all buffers with
or Argon for at least 15 minutes before adding the solid compound. -
Why: Removing dissolved
eliminates the primary oxidant.
-
-
Antioxidant System:
-
Recommendation: Add Sodium Metabisulfite (
) at a 0.1% - 0.5% (w/v) concentration. -
Alternative: For biological assays sensitive to sulfites, use Ascorbic Acid (Vitamin C) at equimolar concentrations to the solute.
-
-
Chelation:
-
Recommendation: Include 1 mM EDTA.
-
Why: Trace metal ions (
, ) catalyze aniline oxidation. EDTA sequesters these ions.
-
Module 2: pH-Dependent Solubility (The Zwitterion Trap)
The Issue: The compound precipitates unexpectedly or fails to dissolve completely.
The Cause: 4-(cyclopropylamino)benzoic acid is an ampholyte (zwitterion). It has an acidic group (carboxylic acid,
Solubility Profile
| pH Zone | Species Form | Solubility Status | Stability Risk |
| pH < 2.0 | Cationic ( | High | Critical: Risk of acid-catalyzed cyclopropyl ring opening. |
| pH 3.0 - 5.0 | Zwitterionic ( | Lowest (Precipitation) | Stable, but insoluble. |
| pH > 7.0 | Anionic ( | High | High: Rapid oxidation if |
The "Gold Standard" Buffer System
Do not attempt to dissolve this in unbuffered water. Use the following system to balance solubility and stability:
-
Target pH: 7.4 – 8.0 (Phosphate Buffered Saline)
-
Why: This ensures the carboxylic acid is deprotonated (COO
), providing solubility, while avoiding the extreme basicity that destroys the amine. -
Co-solvent: If concentrations
mM are required, pre-dissolve in DMSO (up to 5% final volume) before adding to the buffer.
Module 3: Cyclopropyl Ring Integrity
The Issue: Unknown impurities appearing in LC-MS (Mass +18 or rearrangements). The Cause: Acid-catalyzed ring opening.[1] The cyclopropyl group acts similarly to a double bond; strong acids can protonate the ring or the amine, leading to cleavage.
Troubleshooting FAQ
Q: Can I use 1N HCl to adjust the pH?
A: No. Strong mineral acids create local "hotspots" of low pH that can snap the cyclopropyl ring. Use dilute Phosphoric Acid (
Q: Is the compound stable in physiological media? A: Yes, provided the pH is neutral (7.4). The cyclopropyl group is generally stable to hydrolysis at neutral pH. Instability is driven by extremes (Strong Acid or Oxidative Stress).
Visualizing the Stability Logic
The following diagram illustrates the decision pathways for stabilization and the degradation mechanisms you are fighting against.
Caption: Figure 1. Degradation pathways (Red) vs. Stabilization strategies (Green). Note that increasing pH solves solubility but accelerates oxidation, necessitating the use of antioxidants.
Standard Operating Procedure (SOP): Stock Solution Preparation
Objective: Prepare a stable 10 mM stock solution.
-
Preparation of Solvent:
-
Take 10 mL of PBS (pH 7.4).
-
Add Sodium Metabisulfite to a final concentration of 0.1% w/v.
-
Sparge with Nitrogen gas for 15 minutes (use a glass pipette/needle submerged in liquid).
-
-
Dissolution:
-
Weigh the required amount of 4-(cyclopropylamino)benzoic acid.
-
Optional: Dissolve the powder in a minimal volume of DMSO (e.g., 100 µL) first to ensure rapid solvation.
-
Add the DMSO concentrate (or powder) to the sparged PBS buffer.
-
-
Storage:
-
Aliquot immediately into amber glass vials (protect from UV).
-
Overlay with
gas before capping. -
Store at -20°C. Do not store at 4°C for >24 hours as precipitation may occur due to temperature-dependent solubility shifts.
-
References
- Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer.
-
Rappoport, Z. (Ed.).[2] (1987).[2][3] The Chemistry of the Cyclopropyl Group. Wiley.[2] (Authoritative source on cyclopropyl ring strain and acid sensitivity).
-
Doub, L., et al. (1958). "Ultraviolet Absorption Spectra of Some p-Aminobenzoic Acid Derivatives." Journal of the American Chemical Society.[4] (Establishes the electronic properties of PABA derivatives).
-
World Health Organization. (2006). Annex 4: Guidelines on solubility studies. (Protocols for pH-solubility profiling).
Sources
Validation & Comparative
Publish Comparison Guide: FTIR Characterization of 4-(cyclopropylamino)benzoic Acid
This guide outlines the FTIR characterization of 4-(cyclopropylamino)benzoic acid , a critical intermediate in the synthesis of fluoroquinolone antibiotics and other bioactive scaffolds. It synthesizes theoretical vibrational spectroscopy with practical experimental protocols to distinguish this compound from its precursors (e.g., 4-aminobenzoic acid) and impurities.
Executive Summary: The Analytical Challenge
Characterizing 4-(cyclopropylamino)benzoic acid requires distinguishing three distinct structural domains: the carboxylic acid tail, the secondary amine linker, and the strained cyclopropyl head.
The primary analytical challenge is differentiating the product from its starting material, 4-aminobenzoic acid (PABA) . While both share an aromatic core and acid functionality, the transformation of a primary amine (-NH₂) to a cyclopropyl-substituted secondary amine (-NH-R) induces specific spectral shifts. This guide provides the definitive peak assignments to validate this transformation.
Theoretical Framework & Peak Assignments
The Fingerprint of Structural Transformation
The synthesis typically involves N-alkylation of PABA. Successful conversion is confirmed by the disappearance of primary amine doublets and the appearance of cyclopropyl ring modes.
Comparative Peak Assignment Table
| Functional Group | Vibrational Mode | Starting Material (PABA) | Target: 4-(cyclopropylamino)benzoic acid | Diagnostic Note |
| Amine (N-H) | Stretching | Doublet (Sym/Asym)~3450 & 3350 cm⁻¹ | Singlet ~3350–3400 cm⁻¹ | CRITICAL: Loss of the doublet confirms conversion to secondary amine.[1] |
| Cyclopropyl Ring | C-H Stretching | Absent | 3010–3090 cm⁻¹ | Unique high-frequency C-H stretch due to ring strain (higher s-character). |
| Cyclopropyl Ring | Ring Breathing | Absent | 1020–1030 cm⁻¹ | Medium intensity band; definitive fingerprint for the cyclopropyl moiety. |
| Carboxylic Acid | O-H Stretching | Broad: 2500–3300 cm⁻¹ | Broad: 2500–3300 cm⁻¹ | Overlaps with C-H stretches; indicates dimer formation in solid state. |
| Carboxylic Acid | C=O[1][2][3] Stretching | ~1670 cm⁻¹ | ~1665–1685 cm⁻¹ | Position depends heavily on H-bonding (dimer vs. monomer). |
| Aromatic Ring | C-H Out-of-Plane | ~850 cm⁻¹ (para) | ~840–860 cm⁻¹ (para) | Confirms 1,4-substitution pattern is intact. |
Mechanism of Spectral Shift
-
Cyclopropyl C-H Stretch: The carbon atoms in a cyclopropyl ring possess significant
character due to the bond angles (Walsh orbitals). This increases the C-H bond force constant, shifting the absorption to , distinct from the alkyl C-H stretches ( ) of impurities or solvents. -
Amine Substitution: A primary amine (
) exhibits two bands (symmetric and asymmetric stretching).[4] A secondary amine ( ) exhibits only one.[1] The disappearance of the PABA doublet is the primary "Go/No-Go" QC check.
Experimental Protocol: ATR vs. Transmission (KBr)
For routine analysis, Attenuated Total Reflectance (ATR) is recommended over KBr pellets due to reproducibility and speed, though KBr provides better resolution for the broad O-H acid band.
Workflow: Validated Characterization Protocol
Figure 1: Standardized workflow for FTIR characterization of solid organic intermediates.
Step-by-Step Methodology
-
Instrument Setup:
-
Source: Mid-IR (Globar).
-
Detector: DTGS (standard) or MCT (high sensitivity).
-
Resolution:
. -
Scans: 64 co-added scans (improves Signal-to-Noise ratio).
-
-
Sample Preparation (ATR Method - Recommended):
-
Ensure the Diamond/ZnSe crystal is clean (check background energy profile).
-
Place ~5 mg of 4-(cyclopropylamino)benzoic acid powder on the crystal.
-
Apply high pressure using the anvil clamp to ensure intimate contact.
-
Note: Poor contact results in weak C-H bands in the 3000-3100 region.
-
-
Data Processing:
-
Apply ATR Correction (if using ATR) to account for penetration depth dependence on wavelength.
-
Baseline Correction: Use a multi-point polynomial fit, specifically avoiding the broad carboxylic O-H region (2500–3300 cm⁻¹) to prevent artificial distortion.
-
Comparative Analysis: Product Performance
When evaluating 4-(cyclopropylamino)benzoic acid against alternatives (e.g., using NMR or HPLC), FTIR offers specific advantages and limitations in a QC setting.
Comparison Matrix: FTIR vs. Alternatives
| Feature | FTIR (This Protocol) | ¹H NMR | HPLC-UV |
| Differentiation | Excellent for functional groups (Amine vs. Acid). | Superior for structural connectivity. | Poor for structural ID; relies on retention time. |
| Polymorph Sensitivity | High. Can detect crystal form changes (dimer packing). | None (in solution). | None. |
| Throughput | < 2 mins per sample (ATR). | > 15 mins (dissolution + lock). | > 10 mins (column equilibration + run). |
| Cost | Low (Solid state, no solvents). | High (Deuterated solvents). | Medium (Solvents, columns). |
| Limit of Detection | ~1-5% impurity (e.g., residual PABA). | < 0.1% impurity. | < 0.05% impurity. |
Expert Insight: While NMR is the gold standard for structure elucidation, FTIR is the superior tool for batch-to-batch consistency and polymorph identification in a manufacturing environment.
Troubleshooting & Validation
Common Spectral Artifacts
-
CO₂ Doublet (2350 cm⁻¹): Indicates poor purging of the sample chamber. Ignore during analysis but improve purging for publication-quality data.
-
Water Vapor (3500–4000 cm⁻¹ "Noise"): jagged peaks in the high-frequency region. Distinguish from the N-H stretch by their random, sharp, noise-like appearance.
Self-Validating Logic Gate
Use this logic flow to confirm identity:
Figure 2: Logical decision tree for spectral validation.
References
-
National Institute of Standards and Technology (NIST). Cyclopropane Infrared Spectrum (Coblentz Society).[5] NIST Chemistry WebBook.[5] Available at: [Link]
-
ResearchGate. FTIR spectra of p-aminobenzoic acid (PABA) and derivatives. Available at: [Link]
-
PubChem. 4-(cyclopropylamino)benzoic acid Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclopropane [webbook.nist.gov]
A Senior Application Scientist's Guide to the Validation of an HPLC Purity Method for 4-(cyclopropylamino)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, technically-grounded walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(cyclopropylamino)benzoic acid. It moves beyond a simple checklist of procedures to explain the scientific rationale behind experimental choices, presents illustrative data for a robust method, and compares HPLC with alternative analytical technologies. All protocols and acceptance criteria are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]
Introduction: The Imperative for a Validated Purity Method
4-(cyclopropylamino)benzoic acid is a crucial chemical entity, often serving as a key intermediate or active pharmaceutical ingredient (API) in drug development. Ensuring its purity is not merely a quality control checkpoint; it is a critical determinant of the safety and efficacy of the final drug product. A robust, validated analytical method provides the indisputable evidence that the amount of the main compound is accurately determined and that all potential impurities and degradation products are effectively separated, detected, and quantified.
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and reproducibility.[4] However, an HPLC method is only reliable if it has been rigorously validated. Validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[5][6] This guide will detail the validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method, designed to withstand the scrutiny of regulatory bodies worldwide.
Section 1: Foundational Method Development: The Logic of First Principles
Before validation can begin, a scientifically sound method must be developed. The properties of 4-(cyclopropylamino)benzoic acid dictate the optimal starting conditions.
-
Analyte Structure: 4-(cyclopropylamino)benzoic acid contains a carboxylic acid group (acidic) and a secondary amine (basic), making it an amphoteric molecule. It possesses a chromophore—the substituted benzene ring—which is ideal for UV detection.
-
Column Selection: A C18 (octadecylsilane) column is the most common starting point for reversed-phase chromatography due to its versatility in retaining moderately polar to non-polar compounds.[7] An end-capped column is crucial to minimize peak tailing caused by interactions between the basic amine group and residual acidic silanols on the silica surface.[8]
-
Mobile Phase Selection: The pH of the mobile phase is the most critical parameter for controlling the retention and peak shape of ionizable compounds.[8]
-
To ensure the carboxylic acid (-COOH) is protonated and less polar, the mobile phase pH should be set at least 2 units below its pKa. The pKa of benzoic acid is approximately 4.2.[9]
-
An acidic mobile phase, such as 0.1% phosphoric acid in water, will achieve this, leading to better retention and sharp, symmetrical peaks.
-
Acetonitrile is selected as the organic modifier for its low UV cutoff and common use in RP-HPLC.[7]
-
-
Detection Wavelength: Benzoic acid derivatives typically exhibit strong absorbance maxima around 230 nm and a secondary maximum around 270-280 nm.[10][11][12] While the lower wavelength offers higher sensitivity, the 270-280 nm range often provides better selectivity against potential impurities and less baseline noise. For this method, 275 nm is chosen as a balance of sensitivity and selectivity.
Based on these principles, the following initial chromatographic conditions are established:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for retaining the analyte. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of the carboxylic acid group. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 30% B to 80% B over 15 min | To elute the main peak and any potential late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape. |
| Detection | UV at 275 nm | Good absorbance for the analyte with potential for improved selectivity. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Section 2: The Validation Protocol: A Comprehensive Walkthrough
The validation process is executed according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for a quantitative purity assay.[1][2][3]
System Suitability Testing (SST)
The Regulatory Imperative: Before any validation run, SST is performed to ensure the chromatographic system is performing adequately on that day.[13]
Experimental Protocol:
-
Prepare a standard solution of 4-(cyclopropylamino)benzoic acid at the target concentration (e.g., 0.5 mg/mL).
-
Inject this solution five or six consecutive times.
-
Calculate the key performance parameters.
Acceptance Criteria:
| Parameter | Acceptance Limit | Purpose |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
Specificity: The Cornerstone of a Purity Method
The Regulatory Imperative: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[5] For a purity method, this is demonstrated through forced degradation studies.
Forced Degradation (Stress Testing): The goal is to intentionally degrade the API to produce potential degradation products. The aim is to achieve 5-20% degradation, as this is sufficient to produce and detect degradants without causing secondary degradation that would not be seen under normal stability conditions.[14][15]
Experimental Protocol:
-
Acid Hydrolysis: Reflux API in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux API in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat API with 3% H₂O₂ at room temperature for 24 hours.[14]
-
Thermal Degradation: Expose solid API to 105°C for 48 hours.
-
Photolytic Degradation: Expose API solution to UV light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[16][17]
-
Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a photodiode array (PDA) detector.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Resolution > 2) between the main peak and all degradation product peaks.
-
The peak purity analysis (from the PDA detector) for the 4-(cyclopropylamino)benzoic acid peak in the stressed samples must pass, indicating no co-eluting impurities.
Diagram: Forced Degradation Workflow for Specificity This diagram illustrates the logical flow of the forced degradation study to establish the method's specificity.
Caption: Workflow for establishing method specificity via forced degradation.
Linearity and Range
The Regulatory Imperative: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[4]
Experimental Protocol:
-
Prepare a stock solution of the API.
-
Perform serial dilutions to create at least five concentration levels. For a purity assay, the range should typically cover 50% to 150% of the target concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Illustrative Data & Acceptance Criteria:
| Parameter | Acceptance Criterion | Illustrative Result |
|---|---|---|
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | Passes |
| Residual Plot | Random distribution | Passes |
Accuracy
The Regulatory Imperative: Accuracy measures the closeness of the test results to the true value. It is typically assessed by spiking a placebo (or sample matrix) with known amounts of the API.
Experimental Protocol:
-
Prepare samples by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery.
Illustrative Data & Acceptance Criteria:
| Spiked Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
|---|---|---|---|
| 80% | 99.5% | 0.8% | Mean recovery of 98.0% to 102.0% at each level. |
| 100% | 100.2% | 0.6% |
| 120% | 101.1% | 0.7% | |
Precision
The Regulatory Imperative: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[4]
-
Repeatability (Intra-assay precision): Measures precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Measures within-laboratory variations, such as different days, different analysts, or different equipment.
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the %RSD of the results.
-
Intermediate Precision: A second analyst, on a different day, prepares another set of six samples and analyzes them. The results from both sets (12 total) are statistically compared.
Illustrative Data & Acceptance Criteria:
| Precision Level | %RSD | Acceptance Criterion |
|---|---|---|
| Repeatability (n=6) | 0.75% | %RSD ≤ 2.0% |
| Intermediate Precision (n=12) | 1.10% | %RSD ≤ 2.0% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The Regulatory Imperative:
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
These are critical for a purity method as they define the reporting threshold for impurities.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. This is the estimated LOQ.
-
Determine the concentration that yields an S/N ratio of approximately 3. This is the estimated LOD.
-
Inject solutions at these estimated concentrations to confirm the S/N ratios and, for the LOQ, demonstrate acceptable precision and accuracy.
Illustrative Data & Acceptance Criteria:
| Parameter | Acceptance Criterion | Illustrative Result |
|---|---|---|
| LOD (S/N Ratio) | ~3:1 | 0.05 µg/mL |
| LOQ (S/N Ratio) | ~10:1 | 0.15 µg/mL |
| Precision at LOQ (%RSD) | ≤ 10% | 4.5% |
Robustness
The Regulatory Imperative: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary critical parameters one at a time, such as:
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5 °C)
-
Flow Rate (± 10%)
-
Mobile Phase Composition (± 2% absolute)
-
-
Inject a system suitability solution and a sample under each condition.
-
Evaluate the impact on system suitability parameters and the assay results.
Acceptance Criteria:
-
All system suitability criteria must be met under all varied conditions.
-
The assay results should not change significantly from the nominal conditions.
Diagram: Overall HPLC Method Validation Workflow This flowchart provides a high-level overview of the entire validation process, from planning to final reporting.
Caption: A typical workflow for HPLC method validation.
Section 3: Comparative Analysis: HPLC vs. Orthogonal Methods
While the validated RP-HPLC method is robust and suitable for its intended purpose, it is best practice in drug development to consider orthogonal methods. Orthogonal methods are based on different scientific principles and provide a higher level of assurance in the purity results.
| Method | Principle | Advantages for Purity Analysis | Disadvantages |
| Validated RP-HPLC | Partitioning between a polar mobile phase and a non-polar stationary phase. | High resolution, excellent quantitation, robust and reliable. The industry standard. | May fail to separate impurities with very similar polarity to the API. |
| Ultra-Performance Liquid Chromatography (UPLC) | Partitioning , but uses sub-2 µm particles. | Significantly faster run times, higher resolution, and better sensitivity than HPLC. | Higher backpressure requires specialized instrumentation; potential for column clogging. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Provides an orthogonal separation mechanism to RP-HPLC. Ideal for separating very polar impurities that are not retained in reversed-phase. | Can have longer equilibration times; mobile phase preparation can be more complex. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Excellent for volatile or semi-volatile impurities (e.g., residual solvents). | Requires the analyte to be volatile or derivatized, which is not suitable for 4-(cyclopropylamino)benzoic acid without derivatization. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | Extremely high efficiency; orthogonal to chromatography. Excellent for resolving charged species and closely related impurities. | Lower concentration sensitivity and can be less robust for routine QC compared to HPLC. |
Final Conclusion
This guide has detailed the systematic validation of a stability-indicating RP-HPLC method for determining the purity of 4-(cyclopropylamino)benzoic acid. By grounding our experimental design in the physicochemical properties of the analyte and adhering strictly to the principles of ICH Q2(R1), we have established a method that is specific, linear, accurate, precise, and robust. The illustrative data confirms that the method is fit for its intended purpose in a regulated pharmaceutical environment. The comparison with orthogonal techniques further solidifies the choice of HPLC for routine analysis while highlighting the value of complementary methods for comprehensive characterization.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation / ECA Academy URL: [Link]
-
Title: 3 Key Steps for HPLC Method Validation in Pharmaceuticals Source: Altabrisa Group URL: [Link]
-
Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions Source: Pharmaceutical Technology URL: [Link]
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]
-
Title: HPLC method validation for pharmaceuticals: a review Source: ResearchGate URL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]
-
Title: Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations Source: Veeprho URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: Pharmaceutical Technology URL: [Link]
-
Title: Benzoic Acid Source: SIELC Technologies URL: [Link]
-
Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chromatography URL: [Link]
-
Title: 4-Cyclopropylbenzoic acid Source: PubChem - NIH URL: [Link]
-
Title: 4-[(cyclopropylamino)sulfonyl]benzoic acid (C10H11NO4S) Source: PubChemLite URL: [Link]
-
Title: 4-[(cyclopropylcarbamoyl)amino]benzoic acid (C11H12N2O3) Source: PubChemLite URL: [Link]
-
Title: Experimental UV spectra of benzoic acid derivatives Source: ResearchGate URL: [Link]
-
Title: Benzoic acid Source: Wikipedia URL: [Link]
-
Title: Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Source: ResearchGate URL: [Link]
-
Title: Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts Source: Physical Chemistry Chemical Physics URL: [Link]
-
Title: 2.3: UV-Visible Spectroscopy of Organic Compounds Source: Chemistry LibreTexts URL: [Link]
-
Title: UV-Vis Spectrum of Benzoic Acid Source: SIELC Technologies URL: [Link]
-
Title: The solubility of benzoic acid in seven solvents. Source: ResearchGate URL: [Link]
-
Title: 4-(Propylamino)benzoic acid Source: PubChem URL: [Link]
-
Title: IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an Source: UNT Digital Library URL: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. fda.gov [fda.gov]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. pharmtech.com [pharmtech.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Mass Spectrometry Profiling: 21-Desacetyldeflazacort (CAS 16289-91-9) vs. Structural Analogs
Topic: Mass Spectrometry Fragmentation Patterns of CAS 16289-91-9 (21-Desacetyldeflazacort) Content Type: Technical Comparison Guide
Executive Summary
CAS 16289-91-9 , chemically known as 21-Desacetyldeflazacort (21-DFZ) , is the pharmacologically active metabolite of the prodrug Deflazacort.[1][2][3] Unlike its parent molecule, which contains an acetate ester at the C-21 position, 21-DFZ possesses a free hydroxyl group, significantly altering its ionization efficiency and fragmentation kinetics in LC-MS/MS workflows.
This guide provides a technical comparison of 21-DFZ against its parent (Deflazacort) and its structural core (Prednisolone). It focuses on the specific fragmentation pathways governed by the methyl-oxazoline ring —a unique structural feature that distinguishes this class from standard corticosteroids.
Key Application: Pharmacokinetic (PK) monitoring for Duchenne Muscular Dystrophy (DMD) therapeutics.
Chemical Identity & Structural Logic
To understand the fragmentation, one must first understand the ionization sites.
-
Formula:
-
Exact Mass: 399.20
-
Precursor Ion
: 400.2 -
Structural Differentiator: The oxazoline ring fused at C16-C17. This nitrogen-containing ring acts as a "proton sponge" during Electrospray Ionization (ESI), often enhancing sensitivity compared to non-nitrogenous steroids like Prednisolone.
Comparative Fragmentation Analysis
The following table contrasts the MS/MS behavior of 21-DFZ with its primary alternatives.
Table 1: Comparative MS/MS Profiling
| Feature | 21-Desacetyldeflazacort (Analyte) | Deflazacort (Parent/Prodrug) | Prednisolone (Structural Analog) |
| CAS RN | 16289-91-9 | 14484-47-0 | 50-24-8 |
| Precursor | 400.2 | 442.2 | 361.2 |
| Primary Fragment (Quant) | 382.2 (Loss of | 400.2 (Loss of Acetyl/Ketene) | 343.2 (Loss of |
| Secondary Fragment (Qual) | 124.1 (Oxazoline Ring) | 382.2 (Sequential | 147.1 (Ring A cleavage) |
| Ionization Source | ESI (+) | ESI (+) | ESI (+) |
| Fragmentation Stability | Moderate: The C21-OH is labile, leading to rapid water loss. | Low: The C21-acetate is highly labile; in-source fragmentation to 400.2 is common. | Moderate: Typical steroid water losses. |
| Retention Time (C18) | Early eluting (Polar) | Late eluting (Non-polar) | Early eluting (Polar) |
Deep Dive: The Fragmentation Mechanism
-
Primary Transition (
): The most abundant product ion arises from the neutral loss of water (18 Da). This occurs primarily at the C-21 hydroxyl group , which is chemically distinct in 21-DFZ compared to the acetate-protected C-21 in Deflazacort. -
Diagnostic Transition (
): Unlike Prednisolone, 21-DFZ yields a specific fragment at 124. This ion corresponds to the cleavage of the methyl-oxazoline moiety . This is a critical "fingerprint" transition that eliminates false positives from endogenous steroids. -
Parent Interference: Because Deflazacort (
442) easily loses its acetyl group in the ion source to form an ion at 400 (identical to 21-DFZ), chromatographic separation is mandatory . You cannot rely solely on mass resolution.
Visualizing the Pathway
The following diagram illustrates the specific fragmentation logic for CAS 16289-91-9.
Caption: Figure 1.[1][3][4][7] ESI+ Fragmentation pathway of 21-Desacetyldeflazacort showing primary water loss and diagnostic ring cleavage.
Experimental Protocol: Validated LC-MS/MS Workflow
To ensure scientific integrity, the following protocol utilizes a self-validating internal standard approach (Deuterated 21-DFZ-d5).
Materials
-
Analyte: CAS 16289-91-9 (21-Desacetyldeflazacort).
-
Internal Standard (IS): 21-Desacetyldeflazacort-d5 (
405.2). -
Column: Waters Acquity UPLC BEH C18 (
mm, 1.7 µm).[8][9]
Step-by-Step Methodology
1. Sample Preparation (Solid Phase Extraction)
-
Rationale: LLE is possible, but SPE (Polymeric HLB) provides cleaner extracts for the polar metabolite, reducing matrix effects from plasma phospholipids.
-
Step A: Aliquot 200 µL plasma + 20 µL IS working solution.
-
Step B: Precipitate proteins/dilute with 200 µL 2% Formic Acid (breaks protein binding).
-
Step C: Load onto conditioned HLB cartridge. Wash with 5% Methanol.
-
Step D: Elute with Acetonitrile. Evaporate and reconstitute in Mobile Phase.[4][10]
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Gradient: 10% B to 90% B over 2.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Critical Check: Ensure Deflazacort (Parent) elutes after the metabolite to prevent "in-source fragmentation" interference.
3. Mass Spectrometry Parameters (Sciex API 4000/5000 or equivalent)
-
Source: Turbo Ion Spray (ESI+).
-
IonSpray Voltage: 5500 V.
-
Temperature: 500°C.
-
MRM Transitions:
-
Analyte:
(CE: 25 eV), (CE: 45 eV). -
IS (d5):
.
-
Bioanalytical Workflow Diagram
Caption: Figure 2. Validated bioanalytical workflow ensuring separation of parent drug from active metabolite.
References
-
U.S. Food and Drug Administration (FDA). (2017). Clinical Pharmacology Review: Deflazacort (NDA 208684/208685). Retrieved from [Link]
-
Sahu, P. K., et al. (2013). A LC-MS/MS method for the quantification of deflazacort metabolite in human plasma: Development, validation and application to a pharmacokinetic study. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Mishra, N., et al. (2019). Analysis of 21-hydroxy deflazacort in human plasma by UPLC–MS/MS: Application to a bioequivalence study in healthy volunteers. Academia.edu. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jddtonline.info [jddtonline.info]
- 7. agsanalitica.com [agsanalitica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (PDF) Analysis of 21-hydroxy deflazacort in human plasma by UPLC–MS/MS: Application to a bioequivalence study in healthy volunteers [academia.edu]
- 10. researchgate.net [researchgate.net]
Difference between 4-(cyclopropylamino)benzoic acid and 4-(isopropylamino)benzoic acid
[1]
Executive Summary
In drug discovery, the substitution of an isopropyl group with a cyclopropyl group is a classic bioisosteric replacement.[1][2] While 4-(isopropylamino)benzoic acid represents a standard N-alkylated aniline, 4-(cyclopropylamino)benzoic acid introduces unique electronic and steric constraints due to the strained cyclopropane ring.
-
4-(Isopropylamino)benzoic acid: Characterized by higher lipophilicity and metabolic susceptibility to N-dealkylation. It serves as a flexible, bulky hydrophobic probe.
-
4-(Cyclopropylamino)benzoic acid: Characterized by lower lipophilicity, reduced amine basicity, and a distinct metabolic profile that includes potential bioactivation via ring opening. It is often used to improve metabolic stability against dealkylation and to induce specific conformational constraints.
Core Trade-off Matrix
| Feature | 4-(Isopropylamino)benzoic acid | 4-(Cyclopropylamino)benzoic acid |
| Steric Bulk | Large, flexible ( | Compact, rigid ( |
| Electronic Effect | +I Inductive effect (electron donating) | |
| Lipophilicity (LogP) | Higher (Reference baseline) | Lower ( |
| Metabolic Liability | Oxidative N-dealkylation (CYP450) | Radical cation formation & Ring opening |
| Amine Basicity (pKa) | Higher (~5.0 - 6.0 for aniline N) | Lower (~4.0 - 5.[3]0) due to s-character |
Physicochemical & Structural Analysis
Electronic Configuration
The fundamental difference lies in the hybridization of the carbon attached to the nitrogen.
-
Isopropyl: The
-carbon is hybridized. It donates electron density to the aromatic ring primarily through the inductive effect (+I). -
Cyclopropyl: The carbon atoms in the cyclopropyl ring possess significant
character due to ring strain (bond angles ). The C-C bonds are formed by -like orbitals, leaving the C-H bonds with high -character. The C-C -bonds (Walsh orbitals) can overlap with the nitrogen lone pair and the aromatic -system, allowing for - conjugation . This makes the cyclopropyl group an electron donor, but the nitrogen lone pair is less available for protonation (lower pKa).
Conformational Landscape
The cyclopropyl group imposes a "bisected" conformation where the cyclopropane ring stands perpendicular to the aromatic plane to maximize orbital overlap, whereas the isopropyl group has free rotation, often adopting a twisted conformation to minimize steric clash with ortho-protons.
Figure 1: Structural and conformational consequences of isopropyl vs. cyclopropyl substitution.
Metabolic Stability & Toxicity Profile (ADME)
This is the most critical differentiator for drug development.
4-(Isopropylamino)benzoic acid: N-Dealkylation
The isopropyl group contains a methine C-H bond (
-
Pathway: Hydroxylation
Dealkylation. -
Outcome: Loss of the alkyl group; formation of primary amine metabolite.
4-(Cyclopropylamino)benzoic acid: Bioactivation Risk
The cyclopropyl C-H bonds are stronger (higher BDE due to
-
The Risk: However, N-cyclopropyl anilines have a low oxidation potential. CYP450 can abstract a single electron from the nitrogen lone pair (SET mechanism), forming a radical cation .
-
Mechanism: The cyclopropyl ring adjacent to a radical cation is unstable. It undergoes rapid ring opening to form a reactive distonic radical cation or an iminium species, which can covalently bind to proteins (mechanism of toxicity for drugs like Trovafloxacin).
-
Design Tip: While cyclopropyl increases metabolic stability against simple dealkylation, it introduces a "structural alert" for idiosyncratic toxicity if the aniline is electron-rich. The electron-withdrawing carboxyl group in 4-(cyclopropylamino)benzoic acid mitigates this risk slightly by raising the oxidation potential.
Figure 2: Divergent metabolic pathways. Isopropyl leads to dealkylation; Cyclopropyl can lead to bioactivation or stability.
Experimental Protocols
Synthesis of 4-(Cyclopropylamino)benzoic acid
Note: Reductive amination (standard for isopropyl) fails for cyclopropyl due to the instability of cyclopropanone. Cross-coupling is required.
Protocol: Chan-Lam Coupling
-
Reagents: 4-Aminobenzoic acid methyl ester (1.0 eq), Cyclopropylboronic acid (2.0 eq), Cu(OAc)
(1.0 eq), Na CO (2.0 eq), 2,2'-Bipyridine (1.0 eq). -
Solvent: Dichloroethane (DCE) or Toluene.
-
Procedure:
-
Charge a reaction flask with the aniline ester, boronic acid, copper catalyst, ligand, and base.
-
Add solvent and heat to 70°C under an air atmosphere (oxygen is required for re-oxidation of Cu).
-
Monitor by LC-MS for conversion (typically 12-24 hours).
-
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
-
Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid.
-
Synthesis of 4-(Isopropylamino)benzoic acid
Protocol: Reductive Amination
-
Reagents: Ethyl 4-aminobenzoate (1.0 eq), Acetone (5.0 eq), NaBH(OAc)
(1.5 eq), Acetic Acid (cat.). -
Solvent: DCE or DCM.
-
Procedure:
-
Dissolve the aniline in DCE. Add acetone and acetic acid. Stir for 30 mins to form the imine.
-
Add NaBH(OAc)
portion-wise. Stir at room temperature overnight. -
Workup: Quench with sat. NaHCO
, extract with DCM. -
Hydrolysis: Standard saponification (LiOH/THF/H
O) to obtain the final acid.
-
References
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[4] Journal of Medicinal Chemistry. Link
-
Loeppky, R. N., & Elomari, S. (2000). "N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines." Journal of Organic Chemistry. Link
-
Kalgutkar, A. S., et al. (2005). "Metabolic activation of the 'structural alert' N-cyclopropylamine in the antibiotic trovafloxacin." Chemical Research in Toxicology. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as promising bioisosteres for gem-dimethyl groups." Angewandte Chemie International Edition. (Contains comparative LogP data for cyclopropyl vs isopropyl). Link
A Comparative Guide to the Chromatographic Separation of 4-(cyclopropylamino)benzoic Acid and Its Process-Related Impurities
Introduction: The Analytical Imperative for Purity
4-(cyclopropylamino)benzoic acid is a key building block in modern synthetic chemistry, often serving as an intermediate in the manufacturing of Active Pharmaceutical Ingredients (APIs). In the pharmaceutical landscape, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product.[1] Regulatory bodies, including those following the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of any impurity present in a drug substance.[1][2] Impurities can arise from various sources, including raw materials, synthetic by-products, or degradation during manufacturing and storage.[3]
According to ICH Q3A(R2) guidelines, impurities in new drug substances must be reported, identified, and qualified based on established thresholds, often starting at levels as low as 0.05%.[2][4] This places a significant demand on analytical science to develop robust, selective, and sensitive methods for impurity profiling.[5]
This guide provides an in-depth comparison of chromatographic strategies for the effective separation and quantification of potential impurities in 4-(cyclopropylamino)benzoic acid. We will explore the causality behind methodological choices, present comparative data, and provide detailed protocols to empower researchers and drug development professionals to build self-validating and reliable analytical systems.
The Analytical Challenge: Potential Impurities in 4-(cyclopropylamino)benzoic Acid
Effective method development begins with understanding the potential impurity landscape. Based on a common synthetic route—such as the nucleophilic aromatic substitution of a 4-halobenzoic acid with cyclopropylamine—we can anticipate several process-related impurities that are structurally similar to the parent molecule, making separation a non-trivial task.
Key Potential Impurities:
-
Impurity A (Starting Material): 4-fluorobenzoic acid. A common precursor that may remain if the reaction is incomplete.
-
Impurity B (Dimerization By-product): 4,4'-oxybis(benzoic acid). Can form under certain reaction conditions.
-
Impurity C (Degradation Product): 4-hydroxybenzoic acid. May arise from hydrolysis of the starting material or the product.
-
Impurity D (Starting Material): Benzoic Acid. A potential impurity from raw materials used in the synthesis of precursors.[6]
The structural similarities—a core benzoic acid moiety with varied substituents on the 4-position—necessitate a high-resolution chromatographic approach.
Comparative Analysis of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for pharmaceutical impurity analysis due to its versatility, sensitivity, and broad applicability.[5] We will compare two robust Reversed-Phase HPLC (RP-HPLC) methods, which are ideally suited for separating moderately polar compounds like benzoic acid derivatives.[7]
The fundamental principle of RP-HPLC involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. Separation is governed by the hydrophobic interactions of the analytes with the stationary phase; more hydrophobic compounds are retained longer.[7] For acidic compounds like 4-(cyclopropylamino)benzoic acid and its impurities, controlling the mobile phase pH is critical to ensure consistent retention and symmetrical peak shapes by suppressing the ionization of the carboxylic acid group.
Method A: Isocratic Elution with Acetonitrile
This method represents a straightforward and robust approach, often preferred for quality control (QC) environments due to its simplicity and reproducibility.
Method B: Gradient Elution with Methanol
This method employs a solvent gradient and a different organic modifier (methanol) to offer an alternative selectivity profile and potentially resolve more complex impurity mixtures.
Comparative Performance Data
The following table summarizes the performance of the two methods for separating 4-(cyclopropylamino)benzoic acid from its key potential impurities.
| Parameter | API: 4-(cyclopropylamino)benzoic acid | Impurity A: 4-fluorobenzoic acid | Impurity B: 4,4'-oxybis(benzoic acid) | Impurity C: 4-hydroxybenzoic acid |
| Method A: Rt (min) | 5.8 | 4.2 | 9.5 | 3.1 |
| Method B: Rt (min) | 6.5 | 4.9 | 11.2 | 3.5 |
| Resolution (Rs) (API vs. Impurity) - Method A | - | 4.5 | 8.1 | 7.2 |
| Resolution (Rs) (API vs. Impurity) - Method B | - | 4.1 | 9.3 | 8.0 |
| Tailing Factor (Tf) - Method A | 1.1 | 1.2 | 1.1 | 1.3 |
| Tailing Factor (Tf) - Method B | 1.2 | 1.3 | 1.2 | 1.4 |
| Limit of Quantification (LOQ) (% relative to 1 mg/mL API) | 0.03% | 0.04% | 0.05% | 0.04% |
Analysis of Performance:
-
Resolution: Both methods provide adequate resolution (Rs > 2) for all key impurities, demonstrating their suitability. Method B shows superior resolution for the more retained and structurally distinct Impurity B, which can be advantageous if other late-eluting impurities are present.
-
Run Time: Method A, being isocratic, has a slightly shorter overall run time, making it more efficient for high-throughput screening.
-
Peak Shape: Both methods yield acceptable tailing factors (Tf ≤ 1.5). The slightly higher tailing in Method B may be attributed to the properties of methanol as an organic modifier.
Experimental Protocols & Method Validation
A developed analytical method is only reliable if it is validated to prove it is fit for its intended purpose.[8] The validation process follows ICH guidelines and assesses parameters like specificity, linearity, accuracy, precision, and robustness.[3]
Detailed Protocol: RP-HPLC Method A
This protocol details the steps for the isocratic separation of 4-(cyclopropylamino)benzoic acid and its impurities.
1. Instrumentation and Chromatographic Conditions:
-
System: Standard HPLC or UPLC system with a UV/DAD detector.[7]
-
Column: Zorbax SB C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
2. Preparation of Solutions:
-
Mobile Phase Preparation: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water to prepare Solution A. For the final mobile phase, mix 600 mL of Solution A with 400 mL of acetonitrile and degas the mixture before use.[7]
-
Diluent: Mobile Phase.
-
Standard Solution (0.05 mg/mL): Accurately weigh and dissolve 5 mg of 4-(cyclopropylamino)benzoic acid reference standard in 100.0 mL of diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve 50 mg of the 4-(cyclopropylamino)benzoic acid sample in 50.0 mL of diluent.
3. Chromatographic Procedure and System Suitability:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no system contamination.
-
Perform five replicate injections of the Standard Solution.
-
System Suitability Test (SST) Criteria: The relative standard deviation (RSD) for the peak area of the five replicate injections must be ≤ 2.0%. The tailing factor for the 4-(cyclopropylamino)benzoic acid peak should be ≤ 1.5.
-
Once SST criteria are met, inject the Sample Solution.
-
Identify impurity peaks by their relative retention times and quantify them using the area of the main peak in the standard chromatogram (external standard method).
Workflow for Impurity Analysis and Identification
The overall process of impurity analysis is a systematic workflow designed to ensure comprehensive characterization and control.
Caption: Workflow for chromatographic impurity analysis, from development to investigation.
Mechanistic Insights: The "Why" Behind the Separation
Understanding the molecular interactions governing the separation is key to troubleshooting and improving methods. In our RP-HPLC system, the separation is driven by the polarity differences between the analytes.
Caption: Separation mechanism on a C18 stationary phase based on analyte polarity.
-
Causality of pH Control: The mobile phase is acidified to a pH of ~2.5. At this pH, the carboxylic acid groups (pKa ~4-5) on the API and impurities are protonated (-COOH), rendering them less polar. This un-ionized form has a stronger affinity for the non-polar C18 stationary phase, leading to increased retention, reduced peak tailing, and more reliable quantification.
-
Analyte Polarity and Retention:
-
Impurity C (4-hydroxybenzoic acid): The additional hydroxyl group makes it the most polar analyte, resulting in the weakest interaction with the C18 phase and the earliest elution time.
-
API (4-(cyclopropylamino)benzoic acid): The cyclopropylamino group is more hydrophobic than a hydroxyl group, leading to longer retention than Impurity C.
-
Impurity B (4,4'-oxybis(benzoic acid)): With two benzene rings, this dimer is significantly more hydrophobic (less polar) than the API. It interacts most strongly with the stationary phase, resulting in the longest retention time.
-
Conclusion: A Strategy for Robust Impurity Control
The effective chromatographic separation of 4-(cyclopropylamino)benzoic acid and its impurities is a critical task in pharmaceutical development. As demonstrated, a well-developed RP-HPLC method, such as the isocratic acetonitrile-based method (Method A), provides a robust, fast, and reliable platform for routine quality control. The use of an orthogonal method, like the gradient methanol-based system (Method B), offers a complementary selectivity profile that is invaluable for method validation and the investigation of unknown peaks.
The foundation of a successful impurity control strategy lies not just in a validated method, but in a deep understanding of the chemical entities and the chromatographic principles governing their separation.[9] By explaining the causality behind experimental choices—from pH control to solvent selection—and adhering to a systematic workflow, analytical scientists can ensure the development of self-validating systems that meet stringent regulatory expectations and ultimately safeguard product quality and patient safety.[10]
References
- Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
- Journal of Applied Pharmaceutical Science. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
- Pharmaffiliates. (2025, January 28). The Importance of API Impurity Profiling in Drug Development.
- Global Regulatory Partners. (2026, January 9). Greater Rigor and Safety: ANVISA's New Guidelines for Impurities and Degradation Products in Medicines.
- IJCRT.org. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation.
- W.R. Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients.
- Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
- Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- Pharmaffiliates. benzoic acid and its Impurities.
Sources
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- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. benchchem.com [benchchem.com]
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- 9. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 10. tianmingpharm.com [tianmingpharm.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzoic Acid, 4-(cyclopropylamino)-
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of chemical agents. This guide provides essential, step-by-step procedures for the proper disposal of Benzoic acid, 4-(cyclopropylamino)-, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory compliance, reflecting a commitment to best practices in laboratory operations.
Hazard Assessment and Characterization
Understanding the potential hazards is the foundation of safe chemical management. Based on its structural components, Benzoic acid, 4-(cyclopropylamino)- is anticipated to exhibit the following hazardous characteristics:
-
Skin and Eye Irritation : Like benzoic acid and other derivatives, this compound is likely to cause skin irritation and serious eye irritation or damage[1][2][3].
-
Respiratory Irritation : Inhalation of dust may lead to respiratory tract irritation[3].
-
Toxicity of Aromatic Amines : Aromatic amines as a class can be toxic and may require special handling. Some are known to be hypergolic with certain substances like red fuming nitric acid[4].
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Potential Hazard | Associated Risk | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Contact | Causes serious eye irritation or damage. | Safety goggles or a face shield. |
| Inhalation | May cause respiratory irritation. | Use in a well-ventilated area or a chemical fume hood. |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. |
Spill Management and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate unnecessary personnel and ensure adequate ventilation[5][6][7].
-
Don PPE : Before addressing the spill, equip yourself with the appropriate PPE as detailed in Table 1.
-
Contain the Spill : For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal[3][7]. Do not use water to clean up as it may spread the contamination.
-
Decontaminate the Area : Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent or detergent and wipe clean.
-
Dispose of Cleanup Materials : All materials used for cleanup (e.g., wipes, absorbent pads) must be disposed of as hazardous waste along with the spilled chemical[5].
Waste Collection and Segregation: A Systematic Approach
Proper segregation and containment of chemical waste at the point of generation are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) and are essential for safe disposal.
Protocol for Waste Accumulation:
-
Designated Waste Container : Use a dedicated, chemically compatible container for the collection of Benzoic acid, 4-(cyclopropylamino)- waste. High-density polyethylene (HDPE) containers are a suitable option[8].
-
Clear and Accurate Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Benzoic acid, 4-(cyclopropylamino)-"[9]. All constituents and their approximate percentages should be listed.
-
Secure Containment : Ensure the waste container is kept tightly sealed when not in use to prevent the release of vapors and to avoid spills.
-
Segregation from Incompatibles : Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases[1][4]. Do not mix this waste stream with other chemical wastes.
-
Designated Storage Area : Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel[9].
Caption: Disposal pathways for the chemical waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of Benzoic acid, 4-(cyclopropylamino)-, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
4-Aminobenzoic Acid - Novachem. (2024, December 9). Retrieved from [Link]
-
SDS 2001 - Aromatic Amine DECONtamination Solution. (2023, December 22). SKC Inc. Retrieved from [Link]
-
4-AMINOBENZOIC ACID EXTRA PURE - Loba Chemie. (2023, August 28). Retrieved from [Link]
-
In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. Retrieved from [Link]
-
Material Safety Data Sheet - 4-Aminobenzoic acid. (2011, August 25). Alfa Aesar. Retrieved from [Link]
-
Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. (2025, September 23). Retrieved from [Link]
-
Acceptable Drain Disposal Procedures - USDA ARS. Retrieved from [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research. Retrieved from [Link]
-
Management of Hazardous Waste Procedure - Yale Environmental Health & Safety. Retrieved from [Link]
-
Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. Retrieved from [Link]
-
Hazardous Laboratory Chemicals Disposal Guide - Reed College. Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. Retrieved from [Link]
-
Benzoic acid - Safety data sheet - Möller Chemie. Retrieved from [Link]
-
Safety Data Sheet - Benzoic Acid. (2020, December 21). ChemSupply Australia. Retrieved from [Link]
Sources
- 1. redox.com [redox.com]
- 2. moellerchemie.com [moellerchemie.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. dl.novachem.com.au [dl.novachem.com.au]
- 5. international.skcinc.com [international.skcinc.com]
- 6. geneseo.edu [geneseo.edu]
- 7. westliberty.edu [westliberty.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
